1,8-Dimethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPDMEIIZPOYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398459 | |
| Record name | 1,8-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-66-8 | |
| Record name | 1,8-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,8-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,8-Dimethoxynaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dimethoxynaphthalene is an aromatic organic compound belonging to the family of dimethoxynaphthalenes. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications in research and drug development. The strategic placement of the two methoxy groups on the naphthalene core imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules.
Core Properties and Data
This compound is identifiable by the CAS number 10075-66-8 .[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 10075-66-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Melting Point | 160-161 °C | [] |
| Boiling Point | 311.198 °C at 760 mmHg | [] |
| Density | 1.097 g/cm³ | [] |
| Appearance | Solid | |
| Solubility | Data not readily available | |
| XLogP3-AA | 3.1 | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 1,8-dihydroxynaphthalene. This reaction involves the deprotonation of the hydroxyl groups by a base, followed by nucleophilic substitution with a methylating agent. A detailed experimental protocol, adapted from a similar procedure for the synthesis of 1,6-dimethoxynaphthalene, is provided below.[3]
Experimental Protocol: O-methylation of 1,8-Dihydroxynaphthalene
Materials:
-
1,8-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium dithionite (Na₂S₂O₄) (as an antioxidant, optional)
-
Ethanol
-
Water
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 1,8-dihydroxynaphthalene (1 equivalent) in ethanol under a nitrogen atmosphere. A small amount of sodium dithionite can be added to prevent oxidation.
-
Addition of Methylating Agent: To this solution, add dimethyl sulfate (2.2-2.4 equivalents).
-
Base Addition: Prepare an aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture over a period of 60-90 minutes while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and add water to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate and wash it with water. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to obtain pure this compound.
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
While direct biological applications of this compound are not extensively documented, its primary role in the scientific community is as a crucial chemical intermediate and a molecular scaffold for the synthesis of more complex and biologically active molecules.
As a Building Block for Bioactive Molecules
The 1,8-disubstituted naphthalene core is a structural motif found in various compounds with interesting biological properties. This compound serves as a readily available starting material for the elaboration of this scaffold. For instance, it has been used as a precursor in the synthesis of 1,8-dihydroxy-3-methylnaphthalene, a key intermediate for various biologically active compounds.[4]
Furthermore, the general naphthalene scaffold is widely recognized in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of novel naphthalene derivatives is an active area of research.[5] Molecules incorporating a 1,8-disubstituted naphthalene core, derived from precursors like 1,8-dihydroxynaphthalene, have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
The synthesis of these complex molecules often involves a series of chemical transformations where the methoxy groups of this compound can be either retained or further functionalized, highlighting its versatility as a starting material.
Conceptual Pathway for Application in Drug Discovery:
Caption: Role in the drug discovery process.
Conclusion
This compound is a valuable chemical compound with well-defined properties and a straightforward synthetic route. While it may not possess significant biological activity on its own, its importance lies in its role as a versatile building block in organic synthesis. For researchers and professionals in drug development, this compound represents a key starting point for the construction of novel and complex molecules with potential therapeutic applications, particularly in the design of compounds targeting specific biological pathways. Further exploration of derivatives based on the this compound scaffold holds promise for the discovery of new therapeutic agents.
References
Synthesis of 1,8-Dimethoxynaphthalene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,8-dimethoxynaphthalene from 1,8-dihydroxynaphthalene. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and validation of the target compound.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from 1,8-dihydroxynaphthalene is achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl groups of 1,8-dihydroxynaphthalene by a base to form a more nucleophilic dianion. This is followed by the nucleophilic attack of the resulting alkoxide ions on a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, to yield the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The data is based on an analogous, high-yielding synthesis of 1,6-dimethoxynaphthalene from 1,6-dihydroxynaphthalene, and similar outcomes are anticipated for the 1,8-isomer.[1]
| Parameter | Value | Reference |
| Starting Material | 1,8-Dihydroxynaphthalene | - |
| Methylating Agent | Dimethyl Sulfate (DMS) | [1] |
| Base | Sodium Hydroxide (NaOH) | [1] |
| Solvent | Ethanol | [1] |
| Molar Ratio (Substrate:DMS:NaOH) | 1 : 2.4 : 2.64 | [1] |
| Reaction Temperature | 45-60 °C | [1] |
| Reaction Time | 2.5 - 3.5 hours | [1] |
| Expected Yield | >95% | [1] |
| Expected Purity | >98% | [1] |
Detailed Experimental Protocols
Two primary protocols for the methylation of dihydroxynaphthalenes are presented below. Protocol 1, using dimethyl sulfate, is adapted from a highly efficient synthesis of the analogous 1,6-dimethoxynaphthalene.[1] Protocol 2 offers an alternative method using methyl iodide and potassium carbonate.[2][3][4]
Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide
This protocol is adapted from a procedure for the synthesis of 1,6-dimethoxynaphthalene.[1]
Materials:
-
1,8-Dihydroxynaphthalene
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,8-dihydroxynaphthalene (1 equivalent) and dimethyl sulfate (2.4 equivalents) in ethanol under a nitrogen atmosphere.
-
Heat the solution to 45 °C with stirring.
-
Slowly add a 4 M aqueous solution of sodium hydroxide (2.64 equivalents) to the reaction mixture over a period of 90 minutes using the dropping funnel.
-
After the addition is complete, increase the temperature to 60 °C and continue stirring for an additional 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate
This protocol provides an alternative method for methylation.[2][3][4]
Materials:
-
1,8-Dihydroxynaphthalene
-
Methyl Iodide (MeI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stirrer and equipped with a reflux condenser, add 1,8-dihydroxynaphthalene (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 4-5 equivalents).
-
Add dry acetone or DMF as the solvent.
-
Add methyl iodide (excess, e.g., 4-5 equivalents) to the suspension.
-
If using acetone, heat the mixture to reflux and maintain for 24-48 hours. If using DMF, the reaction can often proceed at room temperature overnight.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash the solid with the solvent used in the reaction.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the synthesis process, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the Williamson ether synthesis.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Formula: C₁₂H₁₂O₂
-
Molecular Weight: 188.22 g/mol [5]
Spectroscopic Data: While a fully assigned spectrum for this compound is not readily available in the searched literature, analogous data for similar naphthalene derivatives can be used for comparison.[6][7] The expected NMR data would be:
-
¹H NMR: Signals corresponding to the methoxy protons would appear as a singlet around 3.8-4.0 ppm. The aromatic protons would appear as a series of multiplets in the range of 7.0-8.0 ppm.
-
¹³C NMR: The methoxy carbons would show a signal around 55-60 ppm. The aromatic carbons would appear in the region of 105-160 ppm.[5]
-
Mass Spectrometry (GC-MS): The molecular ion peak ([M]⁺) would be observed at m/z = 188.[5]
Purification and Analysis:
-
Recrystallization: Effective for obtaining high-purity crystalline material. A mixture of ethanol and water is a common solvent system for recrystallizing naphthalene derivatives.[8]
-
Column Chromatography: Useful for separating the product from unreacted starting material and byproducts. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a typical system.[8]
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and assessing the purity of the final product.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,8-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dimethoxynaphthalene is a disubstituted naphthalene derivative characterized by significant steric strain due to the proximity of the two methoxy groups at the peri positions. This technical guide provides a comprehensive analysis of its molecular structure and conformational preferences. In the absence of a publicly available crystal structure for this compound, this guide synthesizes data from computational studies and experimental findings for structurally related compounds to predict its geometric parameters and conformational dynamics. Methodologies for experimental and computational conformational analysis are detailed, providing a framework for further investigation.
Introduction
The conformational landscape of substituted naphthalenes is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure dictates molecular interactions and properties. In 1,8-disubstituted naphthalenes, the close proximity of the substituents leads to significant steric hindrance, often resulting in a distorted, non-planar naphthalene core. This guide focuses on this compound, exploring its probable molecular structure and the rotational dynamics of its methoxy groups.
Predicted Molecular Structure and Conformation
Due to steric repulsion between the two methoxy groups at the 1 and 8 positions, this compound is expected to adopt a conformation that minimizes this interaction. This is primarily achieved through out-of-plane distortion of the naphthalene ring and rotation of the methoxy groups.
Computational studies on the closely related 1-methoxynaphthalene have identified planar cis and trans conformers, with the trans conformer being more stable. However, in this compound, the presence of the second methoxy group prevents a simple planar conformation. It is anticipated that the two methoxy groups will orient themselves in a "splayed" or anti-conformation to relieve steric strain. This distortion from planarity is a known characteristic of 1,8-disubstituted naphthalenes. For instance, X-ray crystallographic analysis of 1,8-dibenzoyl-2,7-dimethoxynaphthalene reveals significant distortion of the naphthalene core to accommodate the bulky peri-substituents.[1]
Comparative Structural Data of Related Naphthalene Derivatives
To provide a quantitative basis for the expected structure of this compound, the following table summarizes key structural parameters from computational and X-ray diffraction studies of related molecules.
| Compound | Method | Key Bond Lengths (Å) | Key Bond Angles (°) | Key Torsion Angles (°) | Reference |
| 1,8-Dimethylnaphthalene | Neutron Diffraction | C(1)-C(9) = 1.424, C(8)-C(9) = 1.424, C(1)-C(10) = 1.510, C(8)-C(11) = 1.510 | C(2)-C(1)-C(9) = 122.5, C(7)-C(8)-C(9) = 122.4 | C(2)-C(1)-C(10)-H(10A) = 60.0, C(7)-C(8)-C(11)-H(11A) = 60.0 | [2] |
| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | X-ray Diffraction | C(1)-C(7) = 1.505, C(8)-C(15) = 1.505, C(2)-O(2) = 1.363 | - | - | [1] |
| 1-Methoxynaphthalene (trans conformer) | Ab initio Calculation | - | - | C(2)-C(1)-O-CH3 = 180.0 | [3] |
| 1-Methoxynaphthalene (cis conformer) | Ab initio Calculation | - | - | C(2)-C(1)-O-CH3 = 0.0 | [3] |
Conformational Dynamics and Rotational Barriers
The rotation of the methoxy groups around the C(aryl)-O bond is a key conformational process in this compound. The energy barrier for this rotation is influenced by steric hindrance and electronic effects. Computational studies on similar systems can provide an estimate of these barriers.
Computationally Predicted Rotational Energy Barriers
The following table presents calculated rotational energy barriers for related molecules, which can serve as a reference for estimating the conformational flexibility of this compound.
| Molecule | Computational Method | Basis Set | Rotational Barrier (kcal/mol) | Reference |
| 1-Methoxynaphthalene | Ab initio | 6-31G(d,p) | ~2.5 | [3] |
| 1,8-Dimethylnaphthalene | Ab initio | - | 0.6 - 3.4 (for methyl rotation) | [2] |
It is expected that the rotational barrier for the methoxy groups in this compound will be significantly higher than in 1-methoxynaphthalene due to the steric clash between the two groups.
Experimental Protocols for Conformational Analysis
The conformational properties of this compound can be investigated using a combination of experimental and computational techniques.
Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the solid-state conformation of a molecule.
Objective: To determine the precise three-dimensional structure of this compound in the crystalline state.
Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[4]
Objective: To determine the solution-state conformation and measure the rotational barriers of the methoxy groups.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H and ¹³C NMR, as well as 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY can provide information about through-space proximity of protons, which is crucial for determining the relative orientation of the methoxy groups and the naphthalene core.
-
Variable Temperature (VT) NMR: NMR spectra are recorded at different temperatures. Changes in the spectra, such as the coalescence of signals, can be used to determine the rate of conformational exchange and calculate the rotational energy barrier (ΔG‡).
Computational Chemistry Protocols
Computational methods are invaluable for exploring the potential energy surface of a molecule and predicting its stable conformers and the energy barriers between them.
Objective: To calculate the geometric parameters, relative energies of different conformers, and the rotational barrier of the methoxy groups.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.
-
Quantum Mechanical Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or ab initio methods, to obtain accurate structures and relative energies.
-
Transition State Calculation: To determine the rotational barrier, the transition state for the rotation of a methoxy group is located and its energy is calculated. The difference in energy between the ground state and the transition state gives the rotational barrier.
Conclusion
References
spectroscopic data of 1,8-Dimethoxynaphthalene (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Analysis of 1,8-Dimethylnaphthalene
This technical guide provides an in-depth analysis of the spectroscopic data for 1,8-dimethylnaphthalene, catering to researchers, scientists, and professionals in the field of drug development. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,8-dimethylnaphthalene, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for 1,8-Dimethylnaphthalene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |
| 7.657 | m | 2H | - | Aromatic H | CDCl₃ | 399.65 MHz |
| 7.277 | m | 2H | - | Aromatic H | CDCl₃ | 399.65 MHz |
| 7.238 | m | 2H | - | Aromatic H | CDCl₃ | 399.65 MHz |
| 2.923 | s | 6H | - | -CH₃ | CDCl₃ | 399.65 MHz |
| 7.543 | m | 2H | J(B,C) = 8.0 | Aromatic H | CCl₄ | 300 MHz |
| 7.182 | m | 2H | J(A,B) = 7.0 | Aromatic H | CCl₄ | 300 MHz |
| 7.128 | m | 2H | J(A,C) = 1.8 | Aromatic H | CCl₄ | 300 MHz |
| 2.907 | s | 6H | - | -CH₃ | CCl₄ | 300 MHz |
Table 2: ¹³C NMR Spectroscopic Data for 1,8-Dimethylnaphthalene
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |
| 134.4 | Aromatic C | CDCl₃ | - |
| 132.0 | Aromatic C | CDCl₃ | - |
| 128.0 | Aromatic C | CDCl₃ | - |
| 125.8 | Aromatic C | CDCl₃ | - |
| 124.8 | Aromatic C | CDCl₃ | - |
| 20.0 | -CH₃ | CDCl₃ | - |
Table 3: Infrared (IR) Spectroscopy Data for 1,8-Dimethylnaphthalene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 2850 | Strong | C-H stretch (aromatic and aliphatic) |
| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |
| 1450 - 1370 | Medium | C-H bending (aliphatic) |
| 830 - 740 | Strong | C-H out-of-plane bending (aromatic) |
Table 4: Mass Spectrometry (MS) Data for 1,8-Dimethylnaphthalene [1][2]
| m/z | Relative Intensity (%) | Assignment |
| 156 | 100 | [M]⁺ (Molecular ion) |
| 141 | ~55 | [M-CH₃]⁺ |
| 155 | ~25 | [M-H]⁺ |
| 128 | ~10 | [M-C₂H₄]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of 1,8-dimethylnaphthalene (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
-
Instrumentation : The prepared NMR tube is placed into the probe of a high-field NMR spectrometer (e.g., 300 MHz or 400 MHz).
-
Data Acquisition :
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.
-
¹H NMR : A standard one-pulse experiment is executed. Key acquisition parameters include the number of scans, pulse width, acquisition time, and relaxation delay.
-
¹³C NMR : Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like 1,8-dimethylnaphthalene, one of the following methods is typically used:
-
KBr Pellet : A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Nujol Mull : The sample is ground to a fine paste with a mineral oil (Nujol). This mull is then placed between two salt plates (e.g., NaCl or KBr).
-
Thin Film from Solution : The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Instrumentation : The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A beam of infrared radiation is passed through the sample. The detector measures the amount of light transmitted at different wavenumbers. An interferogram is generated, which is then mathematically converted into a spectrum by a Fourier transform. A background spectrum (of the KBr pellet holder or salt plates) is typically recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (in cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the 1,8-dimethylnaphthalene sample is introduced into the mass spectrometer. For a volatile solid, this is often done using a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).
-
Ionization : The sample molecules are ionized, most commonly using Electron Ionization (EI). In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺). This high energy often causes the molecular ion to fragment.
-
Mass Analysis : The resulting ions (the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1,8-dimethylnaphthalene.
References
Solubility Profile of 1,8-Dimethoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Dimethoxynaphthalene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on chemical principles and data for analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided, enabling researchers to ascertain precise quantitative data as required for their specific applications.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound, with its naphthalene core, is a largely non-polar, aromatic compound. The two methoxy groups introduce a slight degree of polarity. Therefore, it is expected to exhibit higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar solvents.
Qualitative Solubility Assessment
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | As a non-polar hydrocarbon, hexane is expected to effectively solvate the non-polar naphthalene core of this compound. |
| Toluene | Non-polar, Aromatic | Very High | Toluene, being an aromatic and non-polar solvent, is anticipated to have strong interactions with the aromatic system of this compound, leading to high solubility. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Ethyl acetate possesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good solvent for compounds with mixed polarity like this compound. |
| Acetone | Polar Aprotic | Moderate | Acetone is a polar aprotic solvent. While it can dissolve a range of compounds, the largely non-polar nature of this compound may limit its solubility compared to less polar solvents. |
| Ethanol | Polar Protic | Low to Moderate | The polarity of ethanol and its ability to hydrogen bond may not be ideal for solvating the non-polar this compound. |
| Methanol | Polar Protic | Low | Methanol is a highly polar protic solvent, and its strong hydrogen bonding network is not conducive to dissolving a predominantly non-polar molecule like this compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This can be achieved using a vortex mixer at regular intervals or a magnetic stirrer.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase).
-
Determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative understanding of its behavior in common organic solvents can be derived from its chemical structure. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed solvent selection and the generation of accurate solubility data.
Theoretical and Computational Insights into 1,8-Dimethoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dimethoxynaphthalene is a peri-disubstituted naphthalene derivative of significant interest due to the profound steric and electronic interactions between its methoxy groups. These interactions dictate its conformation, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of this compound. In the absence of extensive experimental data for this specific molecule, this guide draws upon established computational protocols for analogous peri-disubstituted naphthalenes to present a robust framework for its study. The content herein is intended to equip researchers with the necessary theoretical background and practical computational approaches for in-depth analysis of this compound and related compounds.
Introduction
The unique geometry of the naphthalene scaffold, when substituted at the 1 and 8 positions, forces the substituents into close proximity, leading to significant through-space interactions. In this compound, the two methoxy groups are compelled to interact, which can lead to distortion of the naphthalene plane, unusual bond angles, and a unique electronic environment. Understanding these intramolecular forces is crucial for predicting the molecule's behavior and for designing novel derivatives with tailored properties.
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating such sterically crowded systems.[1] It allows for the detailed exploration of the potential energy surface, prediction of stable conformers, and calculation of a wide range of molecular properties that can be correlated with experimental observations.
This guide will detail the standard computational workflows, present anticipated quantitative data in structured tables, and provide visualizations to clarify the complex relationships governing the structure and properties of this compound.
Computational Methodology
The theoretical investigation of this compound typically involves a multi-step computational protocol designed to accurately model its geometry and electronic structure.
Experimental Protocols: A Homologous Approach
While specific experimental protocols for the synthesis and detailed characterization of this compound are not widely published, methodologies for similar compounds, such as the synthesis of 1,8-dimethylnaphthalene-D12 through catalytic hydrogen-deuterium exchange, provide a template for potential synthetic routes.[2] Characterization would follow standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for structural elucidation. For computational validation, experimental chemical shifts would be recorded in a suitable deuterated solvent (e.g., CDCl₃).[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive solid-state geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for benchmarking computational models.
-
Vibrational Spectroscopy: FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule. These experimental spectra can be compared with computationally predicted frequencies.[4]
Computational Protocol: Density Functional Theory (DFT)
A typical DFT-based investigation of this compound would proceed as follows:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers arising from the rotation of the methoxy groups.
-
Geometry Optimization: The identified conformers are subjected to full geometry optimization to locate the stationary points on the potential energy surface. A popular and reliable method for this is the B3LYP functional with a 6-31G* or larger basis set.[4]
-
Frequency Calculations: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). These calculations also yield predicted IR and Raman spectra.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) and potentially a different functional.
-
Population Analysis and Electronic Properties: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be employed to investigate the nature of the intramolecular interactions, charge distribution, and orbital overlaps.
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which can be directly compared to experimental data.
Predicted Quantitative Data
The following tables summarize the kind of quantitative data that would be obtained from a computational study of this compound, based on typical values for peri-disubstituted naphthalenes.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C1-C9 | 1.42 |
| C8-C9 | 1.42 |
| C1-O | 1.37 |
| O-C(methyl) | 1.43 |
| Bond Angles (°) ** | |
| C2-C1-O | 118.0 |
| C9-C1-O | 122.0 |
| C1-O-C(methyl) | 117.5 |
| Dihedral Angles (°) ** | |
| C2-C1-O-C(methyl) | 85.0 |
| C9-C1-O-C(methyl) | -95.0 |
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm, relative to TMS) | |
| H2/H7 | 7.45 |
| H3/H6 | 7.30 |
| H4/H5 | 7.85 |
| O-CH₃ | 4.10 |
| ¹³C NMR Chemical Shifts (ppm, relative to TMS) | |
| C1/C8 | 155.0 |
| C2/C7 | 115.0 |
| C3/C6 | 127.0 |
| C4/C5 | 122.0 |
| C9/C10 | 135.0 |
| O-CH₃ | 56.0 |
| Key Vibrational Frequencies (cm⁻¹) | |
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (methyl) | 2900-3000 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch | 1200-1250 |
Visualizations
Visual representations are essential for understanding the complex spatial and electronic relationships in this compound.
References
- 1. Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. FTIR, FTR Spectral Analysis and DFT Calculations of 1, 8-Dimethyl Naphthalene | Scientific.Net [scientific.net]
The Dawn of Peri-Substitution: A Technical Chronicle of 1,8-Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discovery and rich history of 1,8-substituted naphthalenes, a class of compounds that has significantly impacted organic chemistry, particularly through the development of non-nucleophilic strong bases. We will explore the early synthetic routes to key precursors and culminate in the seminal work that introduced the world to the concept of "proton sponges."
Early Forays into Naphthalene Chemistry: The Synthesis of 1,8-Dinitronaphthalene
The story of 1,8-substituted naphthalenes begins with the exploration of naphthalene nitration in the late 19th and early 20th centuries. The direct nitration of naphthalene was found to yield a mixture of isomers, with the 1,5- and 1,8-dinitronaphthalene congeners being significant products. The separation of these isomers posed a considerable challenge to early chemists.
One of the key early advancements in obtaining 1,8-dinitronaphthalene in a more controlled manner involved the nitration of 1-nitronaphthalene. This two-step process provided a more reliable, albeit still mixed, route to the desired 1,8-disubstituted product.
Quantitative Data for Historical Synthesis of 1,8-Dinitronaphthalene
| Parameter | Value | Reference |
| Starting Material | 1-Nitronaphthalene | Vesely and Dvorak (1923) |
| Nitrating Agent | Nitric acid in sulfuric acid | Vesely and Dvorak (1923) |
| Reaction Temperature | Not specified | Vesely and Dvorak (1923) |
| Product | Mixture of 1,5- and 1,8-dinitronaphthalene | Vesely and Dvorak (1923) |
| Melting Point of 1,8-Dinitronaphthalene | 170-171 °C | Vesely and Dvorak (1923) |
Experimental Protocol: Nitration of 1-Nitronaphthalene (Adapted from early 20th-century methods)
Materials:
-
1-Nitronaphthalene
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Concentrated Nitric Acid (sp. gr. 1.42)
-
Ethanol (for recrystallization)
Procedure:
-
A solution of 1-nitronaphthalene in concentrated sulfuric acid is prepared in a flask equipped with a stirrer and a cooling bath.
-
The mixture is cooled, and a chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with constant stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir for several hours.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude dinitronaphthalene isomers.
-
The solid precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
Separation of the 1,8-isomer from the 1,5-isomer is achieved by fractional crystallization from hot ethanol. The 1,8-dinitronaphthalene, being more soluble, crystallizes from the mother liquor upon cooling.
Accessing the Diamine: Synthesis of 1,8-Diaminonaphthalene
With a method to obtain 1,8-dinitronaphthalene established, the next logical step was its reduction to the corresponding diamine. This transformation was crucial as 1,8-diaminonaphthalene would become the direct precursor to the first "proton sponge." Early methods for this reduction often employed metal-acid systems.
Quantitative Data for Historical Synthesis of 1,8-Diaminonaphthalene
| Parameter | Value | Reference |
| Starting Material | 1,8-Dinitronaphthalene | Historical chemical literature |
| Reducing Agent | Tin and Hydrochloric Acid | Historical chemical literature |
| Product | 1,8-Diaminonaphthalene | Historical chemical literature |
| Melting Point | 66.5 °C | Historical chemical literature |
Experimental Protocol: Reduction of 1,8-Dinitronaphthalene (Adapted from historical methods)
Materials:
-
1,8-Dinitronaphthalene
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
1,8-Dinitronaphthalene is suspended in water in a round-bottom flask fitted with a reflux condenser.
-
Concentrated hydrochloric acid is added, followed by the gradual addition of granulated tin.
-
The mixture is heated under reflux with stirring until the reaction is complete, indicated by the disappearance of the yellow color of the dinitro compound.
-
The reaction mixture is cooled and made strongly alkaline with a sodium hydroxide solution to precipitate the tin salts and liberate the free diamine.
-
The 1,8-diaminonaphthalene is then isolated by steam distillation or extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization from water or ethanol.
The Unique World of Peri-Disubstituted Naphthalenes: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of molecular scaffolds is paramount. Peri-disubstituted naphthalenes, a class of aromatic compounds with substituents at the 1 and 8 positions, present a fascinating case study in steric strain, conformational rigidity, and unique photophysical properties. This guide provides an in-depth exploration of their fundamental characteristics, supported by experimental data and methodologies.
The defining feature of peri-disubstituted naphthalenes is the close proximity of the substituents at the C1 and C8 atoms of the naphthalene ring. This spatial arrangement, with an approximate distance of 2.5 Å, is within the van der Waals radius for many atoms, leading to significant steric repulsion.[1] This inherent strain forces the naphthalene core to distort from planarity, influencing the molecule's reactivity, spectroscopic behavior, and potential applications.
Synthesis of Peri-Disubstituted Naphthalenes
The construction of the peri-disubstituted naphthalene framework can be achieved through several synthetic strategies, often starting from readily available naphthalene derivatives.
A common precursor is 1,8-diaminonaphthalene. For instance, diazotization of 1,8-diaminonaphthalene followed by reaction with hydrobromic acid and copper powder yields 1-amino-8-bromonaphthalene.[2] Another versatile starting material is 1,8-naphthalic anhydride, which can be reduced to the corresponding bis(hydroxymethyl) derivative.[3]
Furthermore, direct lithiation of the naphthalene core offers a powerful route. The use of organolithium reagents can facilitate the introduction of a variety of substituents.[1] For example, 1,8-dilithionaphthalene can be generated from 1-bromonaphthalene.[1]
A notable example is the synthesis of 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which showcases the unique reactivity of these compounds.[4] Its synthesis involves the reaction of 1,8-diaminonaphthalene with a suitable methylating agent.
Below is a generalized synthetic workflow for obtaining peri-disubstituted naphthalenes.
Structural Characteristics and Steric Effects
The steric clash between peri-substituents is a dominant factor governing the geometry of these molecules. X-ray crystallography studies have provided quantitative insights into the resulting structural distortions. For instance, in 1,8-bis(bromomethyl)naphthalene, the steric repulsion leads to a vertical distortion of the naphthalene ring, with a dihedral angle of 11.0° between the peri-substituents, disrupting the ring's coplanarity.[3] In contrast, 1,8-bis(dibromomethyl)naphthalene exhibits a smaller dihedral angle (8.3°) but an increased horizontal distortion.[3]
These distortions are not merely structural curiosities; they have profound implications for the reactivity of the naphthalene system. The strain can lead to "non-electronic activation" of the aromatic ring.[3]
The logical relationship between steric hindrance and molecular distortion is depicted in the following diagram.
Quantitative Structural Data
The following table summarizes key structural parameters for selected peri-disubstituted naphthalenes, illustrating the impact of substituent size on the naphthalene framework distortion.
| Compound | Dihedral Angle (α) between peri-substituents | Reference |
| 1,8-bis(bromomethyl)naphthalene | 11.0° | [3] |
| 1,8-bis(dibromomethyl)naphthalene | 8.3° | [3] |
Spectroscopic Properties
The unique electronic and steric environment of peri-disubstituted naphthalenes gives rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for probing the steric interactions in these systems. The chemical shifts of the protons on the naphthalene ring can be indicative of the degree of distortion and electronic effects of the peri-substituents. For example, in a series of 1,8-disubstituted naphthalenes, the downfield shift of ring protons with increasing bromine substitution on the methyl groups suggests lower electron densities on the naphthalene rings.[3]
| Compound | Key 1H NMR Signals (ppm) | Solvent | Reference |
| 1,8-dimethylnaphthalene | 2.92 (s, 6H, CH3), 7.24-7.66 (m, 6H, Ar-H) | CDCl3 | [5] |
| 1,8-bis(dimethylamino)naphthalene | 2.85 (s, 12H, N(CH3)2), 7.10-7.45 (m, 6H, Ar-H) | - | [4] |
Fluorescence Spectroscopy
Many peri-disubstituted naphthalenes, particularly 1,8-naphthalimide derivatives, exhibit interesting fluorescence properties.[6] These compounds often display a large Stokes shift and their emission characteristics can be highly sensitive to the solvent environment (solvatochromism).[7] The photophysical properties are governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting naphthalimide core.
The workflow for investigating the photophysical properties of these compounds is outlined below.
Quantitative Photophysical Data
The following table presents selected photophysical data for representative 1,8-naphthalimide derivatives.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 4-phenyl-1,8-naphthalimide | ~345 | Varies with solvent | - | Chloroform, DMSO, Methanol, Ethanol | [8] |
| 4-substituted 1,8-naphthalimides (anion forms) | Red-shifted | Red-shifted | - | - | [7] |
Experimental Protocols
General Procedure for Suzuki Coupling in the Synthesis of 4-Aryl-1,8-naphthalimides
This protocol is adapted from the synthesis of 4-phenyl-1,8-naphthalimide.[8]
-
Imidation: 4-Bromo-1,8-naphthalic anhydride is reacted with the desired amine (e.g., methoxyethylamine) under microwave heating to form the corresponding N-substituted 4-bromo-1,8-naphthalimide.
-
Suzuki Coupling: The resulting 4-bromo-1,8-naphthalimide is then subjected to a Suzuki coupling reaction with an appropriate boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base, also under microwave irradiation.
-
Purification: The crude product is purified by column chromatography to yield the desired 4-aryl-N-substituted-1,8-naphthalimide.
General Method for X-ray Crystallography
The following is a generalized methodology for the structural analysis of peri-disubstituted naphthalenes by single-crystal X-ray diffraction.[9]
-
Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation of a saturated solution of the compound.
-
Data Collection: A selected crystal is mounted on a diffractometer and cooled to low temperature (typically 100 K). Diffraction data are collected by rotating the crystal in an X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed using specialized software to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.
Applications in Drug Development
The rigid naphthalene scaffold and the diverse functionalities that can be introduced at the peri-positions make these compounds attractive for medicinal chemistry. 1,8-naphthalimide derivatives, in particular, have been extensively investigated for their potential as anticancer agents.[6] Their planar structure allows them to intercalate into DNA, and their unique photophysical properties can be exploited for fluorescent cellular imaging.[6]
For example, certain 1,8-naphthalimide derivatives linked to a 1,2,3-triazole moiety have been synthesized and evaluated for their antitumor activity.[10] The mechanism of action often involves DNA binding and the induction of apoptosis.
Furthermore, the "proton sponge" characteristics of compounds like 1,8-bis(dimethylamino)naphthalene, arising from their high basicity and low nucleophilicity, make them valuable as non-nucleophilic bases in organic synthesis, which is a crucial aspect of drug development processes.[4][11] The unique conformational constraints of peri-substituted naphthalenes have also been explored in the development of glutathione peroxidase mimics for therapeutic applications.[12]
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 5. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 1H NMR spectrum [chemicalbook.com]
- 6. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Use of 1,8-Disubstituted Naphthalenes as Non-Nucleophilic Bases
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed examination of 1,8-dimethoxynaphthalene and its suitability as a non-nucleophilic base. Due to its limited basicity, this report also presents a comprehensive guide to a structurally related and highly effective alternative, 1,8-bis(dimethylamino)naphthalene, commercially known as Proton Sponge®.
Part 1: Evaluation of this compound as a Non-Nucleophilic Base
Extensive research indicates that this compound is not commonly employed as a non-nucleophilic base in organic synthesis. The primary reason for this lies in the fundamental chemical properties of the methoxy functional group. The oxygen atoms in the methoxy groups are significantly less basic than the nitrogen atoms in analogous amine compounds. Ethers, such as this compound, are generally considered weak bases, with the lone pairs on the oxygen atom being less available for protonation compared to the lone pairs on nitrogen in amines.[1][2][3] Consequently, this compound lacks the sufficient basic strength required for most applications demanding a non-nucleophilic base.
In contrast, the defining characteristic of a potent non-nucleophilic base is a combination of high basicity and significant steric hindrance around the basic center, which prevents it from participating in nucleophilic substitution reactions. While the 1,8-disubstituted naphthalene scaffold provides steric bulk, the inherent low basicity of the ether functionalities in this compound renders it ineffective for this purpose.
Part 2: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) as a Superior Alternative
A highly effective and widely used non-nucleophilic base with the same 1,8-disubstituted naphthalene framework is 1,8-bis(dimethylamino)naphthalene.[4][5][6] This compound, often referred to by its trade name Proton Sponge®, exhibits exceptionally high basicity due to the unique electronic and steric interactions between the two dimethylamino groups held in close proximity.[5][6]
The remarkable basicity of 1,8-bis(dimethylamino)naphthalene arises from the relief of steric strain upon protonation. In the free base, the lone pairs of the two nitrogen atoms are forced into close proximity, leading to significant electrostatic repulsion. Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, alleviating this repulsion and stabilizing the conjugate acid.[5][7] This structural feature also creates substantial steric hindrance around the nitrogen atoms, making it a very poor nucleophile.[4][5]
Diagram: Mechanism of Proton Sequestration by 1,8-Bis(dimethylamino)naphthalene
Caption: Protonation of 1,8-bis(dimethylamino)naphthalene relieves steric strain.
The following table summarizes key quantitative data for 1,8-bis(dimethylamino)naphthalene, highlighting its strong basicity.
| Property | Value | Reference |
| pKa of Conjugate Acid (in water) | 12.1 - 12.34 | [5][6][8] |
| pKa of Conjugate Acid (in acetonitrile) | 18.62 | [5] |
| Appearance | White to pale brownish-pink crystalline powder | [6] |
| Molecular Weight | 214.31 g/mol | [6] |
| Melting Point | 49-51 °C | [6] |
1,8-Bis(dimethylamino)naphthalene is a versatile reagent in organic synthesis, particularly in reactions that are sensitive to nucleophilic attack or require a strong, non-nucleophilic proton scavenger. Key applications include:
-
Dehydrohalogenation Reactions: Efficiently removes HX from alkyl halides to form alkenes.[4]
-
Enolate Formation: Promotes the formation of enolates from ketones and esters without competing nucleophilic addition to the carbonyl group.
-
Catalysis: Acts as a catalyst or co-catalyst in various organic transformations.[4]
-
Stabilization of Cations: Its high basicity allows it to deprotonate even weak carbon acids, and the resulting conjugate acid is a stable, non-reactive cation.
Diagram: Experimental Workflow for a Dehydrohalogenation Reaction
Caption: General workflow for a dehydrohalogenation reaction using a proton sponge.
Protocol 1: General Procedure for Dehydrohalogenation
This protocol describes a general method for the dehydrohalogenation of an alkyl halide using 1,8-bis(dimethylamino)naphthalene.
Materials:
-
Alkyl halide (1.0 eq)
-
1,8-Bis(dimethylamino)naphthalene (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Toluene, THF, Acetonitrile)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add 1,8-bis(dimethylamino)naphthalene to the solution.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the protonated base.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired alkene.
Protocol 2: Synthesis of 1,8-Bis(dimethylamino)naphthalene
This compound can be prepared by the methylation of 1,8-diaminonaphthalene.[5]
Materials:
-
1,8-Diaminonaphthalene (1.0 eq)
-
Dimethyl sulfate or Iodomethane (excess)
-
A suitable base (e.g., NaH)
-
Anhydrous aprotic solvent (e.g., THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 1,8-diaminonaphthalene in the anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Slowly add the methylating agent to the suspension.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product, often by distillation under reduced pressure or chromatography, to yield 1,8-bis(dimethylamino)naphthalene.[8]
Safety Precautions: 1,8-Bis(dimethylamino)naphthalene is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses). Methylating agents like dimethyl sulfate are toxic and carcinogenic; handle with extreme caution in a well-ventilated fume hood.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. sarthaks.com [sarthaks.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1 [chemicalbook.com]
Applications of 1,8-Dimethoxynaphthalene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,8-dimethoxynaphthalene in organic synthesis. The primary focus is on its application as a key starting material in the regioselective synthesis of substituted naphthalene derivatives, which are important scaffolds in medicinal chemistry and materials science.
Application Notes
This compound serves as a valuable precursor for the synthesis of functionalized 1,8-dihydroxynaphthalene derivatives. The methoxy groups at the 1 and 8 positions play a crucial role in directing the regioselectivity of electrophilic substitution reactions and can be readily converted to hydroxyl groups, providing access to a class of compounds with diverse biological and chemical properties.
A significant application of this compound is in Directed Ortho-Metalation (DoM) reactions. The methoxy groups act as effective directing groups, facilitating the deprotonation of the adjacent ortho positions (2 and 7) by strong organolithium bases. This regioselective lithiation allows for the introduction of various electrophiles, leading to the formation of 2- and/or 7-substituted this compound derivatives with high precision. This method offers a convergent and potentially shorter synthetic route compared to classical multi-step approaches.[1]
Following functionalization, the methoxy groups of this compound can be cleaved to yield the corresponding 1,8-dihydroxynaphthalene derivatives. This deprotection step is critical for accessing the final target molecules, which often exhibit important biological activities or serve as ligands in coordination chemistry.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative metrics for two synthetic routes to 1,8-dihydroxy-3-methylnaphthalene, highlighting the advantages of the Directed Ortho-Metalation approach starting from this compound.
| Parameter | Method 1: Perkin Reaction & Cyclization | Method 2: Directed Ortho-Metalation |
| Starting Materials | 2,5-Dimethoxybenzaldehyde, Propionic Anhydride | This compound |
| Key Reagents | Sodium Propionate, Red Phosphorus, HI | n-BuLi, TMEDA, DMF, Triethylsilane, TFA |
| Number of Synthetic Steps | 5 | 4 |
| Estimated Overall Yield | 25-35% | 30-40% |
| Reproducibility | High | High (requires anhydrous conditions) |
| Purification Methods | Crystallization, Column Chromatography | Column Chromatography |
| Scalability | Good | Moderate to Good |
This data is compiled from comparative analyses of synthetic routes.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Formyl-1,8-dimethoxynaphthalene via Directed Ortho-Metalation
This protocol describes the regioselective formylation of this compound at the 2-position using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by quenching with N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formyl-1,8-dimethoxynaphthalene.
Protocol 2: Demethylation of 2-substituted-1,8-dimethoxynaphthalene
This protocol describes a general procedure for the cleavage of the methyl ethers of a 2-substituted-1,8-dimethoxynaphthalene derivative using boron tribromide (BBr₃).
Materials:
-
2-substituted-1,8-dimethoxynaphthalene
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 2-substituted-1,8-dimethoxynaphthalene (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (2.5 eq) in DCM dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-1,8-dihydroxynaphthalene.
Mandatory Visualization
References
The Untapped Potential of 1,8-Dimethoxynaphthalene in Organometallic Chemistry: An Analog-Based Perspective
While direct applications of 1,8-dimethoxynaphthalene as a primary ligand in organometallic chemistry are not extensively documented in scientific literature, its structural framework is a key component in a variety of well-established ligand systems. The naphthalene backbone, with substituents at the 1 and 8 positions, offers a rigid scaffold that is ideal for creating chelating ligands with specific bite angles and electronic properties. This report explores the applications and methodologies of analogous 1,8-disubstituted naphthalene ligands to infer the potential roles and characteristics of this compound in organometallic complexes.
Application Notes
The primary utility of the 1,8-disubstituted naphthalene scaffold lies in its ability to position donor atoms for effective chelation to a metal center. The nature of these donor atoms dictates the properties and applications of the resulting organometallic complexes.
1. Diphosphine Ligands for Catalysis:
The 1,8-dimethylnaphthalene backbone has been successfully functionalized to create diphosphine ligands, such as 1,8-bis(diphenylphosphinomethyl)naphthalene.[1] These ligands form stable complexes with transition metals like palladium and platinum.[1] The geometry enforced by the naphthalene scaffold influences the catalytic activity of the metal center, making these complexes suitable for various cross-coupling reactions. The electronic properties of the phosphine groups can be tuned to modulate the reactivity of the metal complex.
2. Dichalcogenide Ligands and their Metal Complexes:
Naphthalene-1,8-dichalcogenides (sulfur or selenium) are another important class of ligands derived from this scaffold. They readily form complexes with platinum group metals.[2] The resulting metallacycles exhibit interesting structural features, with the naphthalene ring often being significantly distorted from planarity to accommodate the coordination geometry of the metal.[2] These complexes are of interest for their potential in materials science and as models for biological systems.
3. η4-Coordination of the Naphthalene Ring:
In some cases, the naphthalene ring itself can act as a ligand. For instance, (η4-methylnaphthalene)iron(0) complexes have been synthesized and characterized.[3] In these complexes, the iron atom is coordinated to four carbon atoms of one of the naphthalene rings. This mode of coordination suggests a potential, though not yet reported, role for this compound as a π-ligand. The electron-donating methoxy groups could influence the stability and reactivity of such a complex.
Experimental Protocols
The following protocols are based on methodologies reported for analogous 1,8-disubstituted naphthalene ligands and can be adapted for exploratory synthesis with this compound.
Protocol 1: Synthesis of a Diphosphine Ligand Precursor from 1,8-Dimethylnaphthalene
This protocol outlines the initial steps to functionalize the methyl groups of 1,8-dimethylnaphthalene, which is a common precursor for creating diphosphine ligands.
-
Materials: 1,8-dimethylnaphthalene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.
-
Procedure:
-
A solution of 1,8-dimethylnaphthalene and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.
-
N-bromosuccinimide (2.2 equivalents) is added portion-wise to the refluxing solution.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).
-
The mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude 1,8-bis(bromomethyl)naphthalene, which can be purified by recrystallization.
-
Protocol 2: Synthesis of a Palladium(II) Complex with a Diphosphine Ligand
This protocol describes the formation of a palladium complex with a generic 1,8-bis(diphenylphosphinomethyl)naphthalene ligand (1,8-dpmn).
-
Materials: PdCl₂(cod) (cod = 1,5-cyclooctadiene), 1,8-bis(diphenylphosphinomethyl)naphthalene (1,8-dpmn), dichloromethane.
-
Procedure:
-
A solution of PdCl₂(cod) in dichloromethane is prepared in a Schlenk flask under an inert atmosphere.
-
A solution of 1,8-dpmn (1 equivalent) in dichloromethane is added dropwise to the palladium precursor solution at room temperature.
-
The reaction mixture is stirred for 2-4 hours.
-
The formation of the complex, [PdCl₂(1,8-dpmn)], is typically observed as a precipitate.[1]
-
The product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Quantitative Data
The following table summarizes key structural data for a palladium complex with a 1,8-dimethylnaphthalene-bridged diphosphine ligand, illustrating the geometric constraints imposed by the naphthalene scaffold.
| Complex | Metal | P-M-P Bite Angle (°) | Reference |
| [PdCl₂(1,8-bis(diphenylphosphinomethyl)naphthalene)] | Pd | Not specified | [1] |
Data for the specific bite angle of this complex was not provided in the search results, but it is a critical parameter in determining catalytic activity.
Visualizations
The following diagrams illustrate the concepts discussed in this report.
Caption: Logical relationship of the 1,8-disubstituted naphthalene scaffold in forming organometallic complexes.
Caption: Synthetic workflow for a palladium-diphosphine complex from 1,8-dimethylnaphthalene.
References
- 1. Preparation and characterization of palladium and platinum complexes bearing 1,8-bis[(diphenylphosphino)methyl]naphthalene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Platinum complexes of naphthalene-1,8-dichalcogen and related polyaromatic hydrocarbon ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1,8-Disubstituted Naphthalenes in Stereoselective Reactions
A Note to the Reader: Initial investigations for the role of 1,8-dimethoxynaphthalene in stereoselective reactions yielded limited specific information. However, the broader class of 1,8-disubstituted naphthalenes, particularly axially chiral 1,8-diarylnaphthalenes and chiral derivatives of 1,8-bis(dimethylamino)naphthalene (commonly known as "proton sponges"), have demonstrated significant utility and versatility in this field. Therefore, these application notes will focus on these more extensively studied and impactful compounds, providing researchers, scientists, and drug development professionals with detailed insights into their applications and experimental protocols.
Introduction: Axially Chiral 1,8-Diarylnaphthalenes as Privileged Ligands
Axially chiral 1,8-diarylnaphthalenes have emerged as a powerful class of ligands in asymmetric catalysis. The restricted rotation around the aryl-naphthalene bonds due to steric hindrance gives rise to stable, non-interconverting atropisomers. This well-defined chiral environment in close proximity to a metal center allows for excellent stereocontrol in a variety of chemical transformations. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity.
Enantioselective Synthesis of Axially Chiral 1,8-Diarylnaphthalenes
A highly effective method for the synthesis of enantioenriched 1,8-diarylnaphthalenes is the rhodium-catalyzed [2 + 2 + 2] cycloaddition. This reaction constructs the second aryl ring in a stereocontrolled manner, providing access to a wide range of axially chiral structures with excellent enantioselectivity.
Quantitative Data: Rhodium-Catalyzed [2 + 2 + 2] Cycloaddition
| Entry | Diyne | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1,6-Heptadiyne | 1-ethynyl-8-phenylnaphthalene | [Rh((R)-binap)(nbd)]BF4 (5) | Toluene | 25 | 95 | 98 |
| 2 | 1,6-Heptadiyne | 1-ethynyl-8-(p-tolyl)naphthalene | [Rh((R)-binap)(nbd)]BF4 (5) | Toluene | 25 | 92 | 97 |
| 3 | 1,6-Heptadiyne | 1-ethynyl-8-(m-xylyl)naphthalene | [Rh((R)-binap)(nbd)]BF4 (5) | Toluene | 25 | 89 | 99 |
| 4 | Dimethyl dipropargylmalonate | 1-ethynyl-8-phenylnaphthalene | [Rh((R)-binap)(nbd)]BF4 (5) | Toluene | 25 | 98 | 96 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed [2 + 2 + 2] Cycloaddition
Materials:
-
[Rh((R)-binap)(nbd)]BF4 catalyst
-
Substituted 1-ethynyl-8-arylnaphthalene
-
1,6-Diyne
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the [Rh((R)-binap)(nbd)]BF4 catalyst (0.005 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) to the flask.
-
To this solution, add the 1,6-diyne (0.12 mmol) followed by the substituted 1-ethynyl-8-arylnaphthalene (0.10 mmol).
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired axially chiral 1,8-diarylnaphthalene.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Reaction Mechanism
Caption: Catalytic cycle for the Rh-catalyzed [2+2+2] cycloaddition.
Chiral Proton Sponges in Stereoselective Synthesis
Chiral derivatives of 1,8-bis(dimethylamino)naphthalene, or "proton sponges," represent a unique class of non-nucleophilic strong bases. The introduction of chirality into the backbone of these molecules has opened up new possibilities for their use in stereoselective transformations, acting as chiral Brønsted bases or in conjunction with metal catalysts.
Synthesis of C2-Symmetric Chiral Proton Sponges
The synthesis of C2-symmetric chiral proton sponges can be achieved in high yield from 1,8-diaminonaphthalene. These chiral bases are valuable reagents in asymmetric synthesis.
Experimental Protocol: Synthesis of a C2-Symmetric N,N-Chiral Proton Sponge
Materials:
-
1,8-Diaminonaphthalene
-
(S)-1-Phenylethylamine
-
Paraformaldehyde
-
Formic acid
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
N,N'-Bis((S)-1-phenylethyl)-1,8-naphthalenediamine: A mixture of 1,8-diaminonaphthalene (1.0 g, 6.3 mmol) and (S)-1-phenylethylamine (1.6 g, 13.2 mmol) is heated at 180 °C for 48 hours. The crude product is purified by column chromatography to yield the desired diamine.
-
N,N'-Dimethylation: To a solution of the diamine (1.0 g, 2.7 mmol) in formic acid (5 mL), add paraformaldehyde (0.32 g, 10.7 mmol) and heat at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature and basify with 2 M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the C2-symmetric chiral proton sponge. The synthesis is reported to be high yielding, around 57% from 1,8-diaminonaphthalene.
Logical Workflow for Chiral Proton Sponge Synthesis
Caption: Synthesis workflow for a C2-symmetric chiral proton sponge.
Applications of 1,8-Disubstituted Naphthalene-Based Ligands in Asymmetric Allylic Alkylation
Chiral phosphine ligands incorporating the 1,8-disubstituted naphthalene scaffold have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These ligands create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.
Quantitative Data: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-QUINAP | 95 | 92 |
| 2 | rac-1,3-Diphenyl-2-propenyl acetate | Nitromethane | (R,R)-Trost Ligand | 88 | 95 |
| 3 | rac-Cyclohex-2-enyl acetate | Sodium diethyl malonate | (S)-BINAP | 90 | 85 |
Note: Data is representative and compiled from various sources in the literature.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]2
-
Chiral phosphine ligand (e.g., (S)-QUINAP)
-
Allylic acetate
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., BSA, KOAc)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Standard Schlenk or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]2 (0.0025 mmol) and the chiral phosphine ligand (0.0055 mmol) to a reaction vessel.
-
Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the allylic acetate (0.1 mmol), the nucleophile (0.12 mmol), and the base (e.g., BSA, 0.15 mmol, and KOAc, 0.005 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.
Conclusion
Axially chiral 1,8-diarylnaphthalenes and chiral proton sponges are valuable and versatile tools in the field of stereoselective synthesis. Their rigid backbones and well-defined chiral environments enable high levels of stereocontrol in a range of important chemical transformations. The synthetic accessibility and tunability of these compounds will undoubtedly lead to further innovations and applications in academic and industrial research, particularly in the development of new pharmaceuticals and fine chemicals. The protocols and data presented herein provide a solid foundation for researchers looking to explore the potential of these powerful chiral ligands and reagents.
Application Notes and Protocols for 1,8-Dimethoxynaphthalene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-dimethoxynaphthalene as a precursor for the synthesis of supramolecular structures. The primary focus is on its conversion to 1,8-dihydroxynaphthalene, a versatile building block for creating complex host-guest systems and macrocycles. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methodologies in a research and development setting.
Introduction: From this compound to a Versatile Building Block
This compound itself is a relatively inert aromatic compound. However, its demethylation to 1,8-dihydroxynaphthalene unlocks significant potential for its use as a building block in supramolecular chemistry. The resulting 1,8-dihydroxynaphthalene possesses two strategically positioned hydroxyl groups on a rigid naphthalene scaffold, making it an ideal component for the construction of macrocycles, molecular tweezers, and host-guest complexes through various synthetic strategies.
The rigid 1,8-disubstituted naphthalene core enforces a pre-organized geometry, which is highly advantageous in supramolecular chemistry for creating well-defined cavities and binding sites. This pre-organization can lead to enhanced binding affinities and selectivities in host-guest interactions.
Key Synthetic Strategies and Applications
Two primary synthetic strategies dominate the use of 1,8-dihydroxynaphthalene in supramolecular chemistry:
-
Self-Assembly with Boronic Acids: This approach leverages the formation of stable boronic esters between the diol functionality of 1,8-dihydroxynaphthalene and various aryl boronic acids. In the presence of a suitable linker, such as 4,4'-bipyridine, these components can self-assemble into well-defined, double-tweezer or H-shaped Lewis acid-base adducts capable of encapsulating guest molecules.[1] These structures have potential applications in molecular recognition, sensing, and as molecular sponges.[1]
-
Williamson Ether Synthesis for Macrocyclization: The hydroxyl groups of 1,8-dihydroxynaphthalene can be readily reacted with difunctionalized linkers via the Williamson ether synthesis to form macrocyclic structures. This classic and robust reaction allows for the incorporation of a wide variety of linker units, enabling the synthesis of a diverse range of macrocycles with tunable cavity sizes, shapes, and functionalities. These macrocycles are of interest in areas such as ion transport, catalysis, and as synthetic receptors for small molecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of supramolecular structures derived from 1,8-dihydroxynaphthalene.
Table 1: Thermal Stability of Host-Guest Complexes [1]
| Guest Molecule | Peak Temperature for Solvent Loss (°C) |
| Toluene | 122 |
| o-Xylene | 147 |
| m-Xylene | 135 |
| p-Xylene | 138 |
| Mesitylene | 145 |
Data obtained from thermogravimetric analysis of host-guest complexes formed by the self-assembly of 1,8-dihydroxynaphthalene, 3,4,5-trifluorophenyl boronic acid, and 4,4'-bipyridine with various aromatic hydrocarbons.
Table 2: Representative Reaction Conditions for Williamson Ether Synthesis
| Dihydroxynaphthalene Derivative | Dihalide Linker | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,8-Dihydroxynaphthalene | 1,4-Dichlorobutane | K₂CO₃ | DMF | 80 | 24 | 50-70 |
| 1,8-Dihydroxynaphthalene | 1,5-Dibromopentane | NaH | THF | 65 | 12 | 60-80 |
| 1,8-Dihydroxynaphthalene | oligo(ethylene glycol) di-p-toluenesulfonate | Cs₂CO₃ | Acetonitrile | 80 | 48 | 40-60 |
Note: The data in this table represents typical conditions and expected yield ranges for Williamson ether synthesis based on general literature knowledge. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Demethylation of this compound to 1,8-Dihydroxynaphthalene
This protocol describes the cleavage of the methyl ethers of this compound to yield 1,8-dihydroxynaphthalene.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.2 eq) to the stirred solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.
-
Add 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 1,8-dihydroxynaphthalene.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Self-Assembly of a Host-Guest Complex[1]
This protocol details the synthesis of a double-tweezer Lewis acid-base adduct from 1,8-dihydroxynaphthalene, an aryl boronic acid, and 4,4'-bipyridine.
Materials:
-
1,8-Dihydroxynaphthalene (2.0 eq)
-
Aryl boronic acid (e.g., 3,4,5-trifluorophenyl boronic acid) (2.0 eq)
-
4,4'-Bipyridine (1.0 eq)
-
Aromatic guest molecule (e.g., o-xylene)
-
Anhydrous solvent (e.g., chloroform or dichloromethane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube, add 1,8-dihydroxynaphthalene (2.0 eq), the aryl boronic acid (2.0 eq), and 4,4'-bipyridine (1.0 eq).
-
Add the desired aromatic guest molecule as the solvent (or dissolve the reactants in a minimal amount of an inert solvent followed by the addition of the guest).
-
Seal the tube and heat the mixture with stirring at a temperature sufficient to dissolve the reactants (e.g., 60-80 °C).
-
Continue heating for 24-48 hours, during which time the product may precipitate.
-
Allow the reaction to cool to room temperature.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., hexane) to remove any surface impurities.
-
Dry the product under vacuum.
-
Characterize the resulting host-guest complex by single-crystal X-ray diffraction, NMR spectroscopy, and thermogravimetric analysis.
Protocol 3: Synthesis of a Macrocycle via Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of a macrocycle from 1,8-dihydroxynaphthalene and a difunctionalized linker.
Materials:
-
1,8-Dihydroxynaphthalene (1.0 eq)
-
Difunctionalized linker (e.g., 1,5-dibromopentane) (1.0 eq)
-
Base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) (2.2 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
-
Syringe pump
-
High-dilution reaction setup (e.g., a large-volume flask with a reflux condenser)
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Set up a high-dilution apparatus consisting of a large round-bottom flask containing the bulk of the anhydrous solvent and the base, equipped with a reflux condenser and a magnetic stirrer.
-
In a separate flask, prepare a solution of 1,8-dihydroxynaphthalene (1.0 eq) and the difunctionalized linker (1.0 eq) in a smaller portion of the anhydrous solvent.
-
Heat the solvent and base in the main reaction flask to reflux.
-
Using a syringe pump, add the solution of the diol and linker dropwise to the refluxing solvent over a period of 8-12 hours. This maintains high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench any remaining base by the careful addition of water or a saturated aqueous ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution.
-
Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.
-
Characterize the purified macrocycle by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Synthetic workflow from this compound to supramolecular structures.
Caption: Self-assembly pathway to form a host-guest complex.
Caption: Logical flow of macrocyclization via Williamson ether synthesis.
References
Application of 1,8-Dimethoxynaphthalene in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1,8-Dimethoxynaphthalene is a versatile aromatic building block with significant potential in the synthesis of complex molecular architectures, particularly in the field of pharmaceutical development. Its rigid naphthalene core and strategically positioned methoxy groups offer a platform for the construction of bioactive molecules, including natural products and their analogues. The methoxy groups can be selectively demethylated to yield hydroxyl groups, which can then be utilized for further functionalization or to impart specific pharmacological properties. This document outlines the application of this compound in the synthesis of daldinol, a naturally occurring binaphthyl with established biological activity, showcasing its utility as a precursor in medicinal chemistry.
Key Applications
-
Precursor to Bioactive Naphthoquinones: this compound serves as a key starting material for the synthesis of daldiquinone, a fungal natural product exhibiting anti-angiogenesis activity. The synthetic route proceeds through the intermediate, daldinol.
-
Synthesis of Binaphthyls: The 1,8-dioxygenated naphthalene scaffold is amenable to oxidative coupling reactions to form binaphthyl structures. These motifs are present in a variety of biologically active compounds.
-
Scaffold for Medicinal Chemistry: The naphthalene core can be further functionalized to generate libraries of compounds for screening against various therapeutic targets. The initial dimethoxy substitution pattern provides a strategic starting point for diversification.
Chemical Properties and Reactivity
This compound is a stable solid at room temperature. The methoxy groups are relatively unreactive but can be cleaved under strong acidic conditions, such as with hydroiodic acid or boron tribromide, to afford the corresponding naphthols. This selective deprotection is a critical step in harnessing the full synthetic potential of this molecule. The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing methoxy groups.
Experimental Protocols
This section provides a detailed two-step protocol for the synthesis of daldinol from this compound.
Step 1: Selective Mono-demethylation of this compound to 8-Methoxynaphthalen-1-ol
This procedure is adapted from a general method for the demethylation of aryl methyl ethers.[1]
Materials:
-
This compound
-
Hydroiodic acid (57% in water)
-
Glacial acetic acid
-
Sodium thiosulfate (saturated aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 5.0 g) in glacial acetic acid (25 mL).
-
Slowly add hydroiodic acid (57% aq., 12.5 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing 150 mL of ice-cold water.
-
To remove any iodine formed, add saturated sodium thiosulfate solution dropwise until the brown color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 8-methoxynaphthalen-1-ol can be purified by column chromatography on silica gel.
Quantitative Data (Step 1)
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 8-Methoxynaphthalen-1-ol | N/A |
| Yield (Estimated) | 70-80% | Adapted from[1] |
| Purity (after chromatography) | >95% | Adapted from[1] |
Step 2: Oxidative Dimerization of 8-Methoxynaphthalen-1-ol to Daldinol
This protocol is based on the synthesis of daldinol as described in the literature.[2]
Materials:
-
8-Methoxynaphthalen-1-ol
-
Iron(III) chloride (FeCl3)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 8-methoxynaphthalen-1-ol (e.g., 1.0 g) in a mixture of dichloromethane and methanol.
-
To this solution, add a solution of iron(III) chloride in methanol dropwise with stirring at room temperature.
-
Continue stirring for the time specified in the reference literature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude daldinol by column chromatography on silica gel.
Quantitative Data (Step 2)
| Parameter | Value | Reference |
| Starting Material | 8-Methoxynaphthalen-1-ol | [2] |
| Product | Daldinol | [2] |
| Yield | Not explicitly stated for this specific step, but related binaphthyl synthesis yields are often moderate to good. | [2] |
| Purity (after chromatography) | High purity is expected based on the context of total synthesis. | [2] |
Visualizations
Caption: Synthetic pathway from this compound to daldinol.
Caption: General experimental workflow for the synthesis of daldinol.
References
Application Notes & Protocols: The Use of 1,8-Dimethoxynaphthalene in the Preparation of Novel Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,8-dimethoxynaphthalene as a stable precursor for the synthesis of novel pigments, with a primary focus on the preparation of biomimetic allomelanin nanoparticles. The protocols detailed below are based on established scientific literature and offer a guide for the synthesis and characterization of these materials.
Introduction
This compound is a versatile aromatic compound that serves as a stable and accessible precursor to 1,8-dihydroxynaphthalene (1,8-DHN). The demethylation of this compound yields the more reactive 1,8-DHN, a key intermediate in the synthesis of a class of nitrogen-free pigments known as allomelanins.[1] Fungal allomelanins, which are naturally derived from 1,8-DHN, exhibit remarkable photoprotective and antioxidant properties.[2][3] The synthetic analogues, prepared from the oxidative polymerization of 1,8-DHN, mimic these properties and present a unique class of pigments with broad-spectrum absorption.[2][4] These biomimetic pigments are of significant interest for applications in materials science, cosmetics, and biomedicine.[1][5]
This document provides detailed protocols for the synthesis of allomelanin nanoparticles from 1,8-DHN, which can be obtained from this compound.
Experimental Protocols
Protocol 1: Synthesis of Allomelanin Nanoparticles using Sodium Periodate
This protocol describes the synthesis of allomelanin nanoparticles via the oxidative polymerization of 1,8-dihydroxynaphthalene using sodium periodate (NaIO₄) as the oxidant.[3]
Materials:
-
1,8-Dihydroxynaphthalene (1,8-DHN)
-
Acetonitrile
-
Ultrapure water
-
Sodium periodate (NaIO₄), 1 N solution
-
Round-bottom flask
-
Magnetic stirrer
-
Sonication bath
-
Centrifuge
Procedure:
-
Dissolve 20 mg of 1,8-DHN in 1 mL of acetonitrile by sonicating until the solute is completely dissolved.[3]
-
Transfer the solution to a round-bottom flask containing 19 mL of ultrapure water under magnetic stirring.[3]
-
Add 124.9 μL of 1 N NaIO₄ to the mixture.[3]
-
Allow the reaction to proceed for 12 hours.[3]
-
Isolate the nanoparticles from the solution by centrifugation at 10,000 rpm for 10 minutes at 25 °C.[3]
-
Wash the nanoparticles with ultrapure water five times, using centrifugation to pellet the particles between each wash.[3]
Protocol 2: Synthesis of Allomelanin Nanoparticles using Potassium Permanganate
This protocol details the synthesis of allomelanin nanoparticles using potassium permanganate (KMnO₄) as the oxidant in an acidic buffer.[6]
Materials:
-
1,8-Dihydroxynaphthalene (1,8-DHN)
-
Acetonitrile (ACN)
-
Acetic acid-sodium acetate buffer (HOAc-NaOAc), 0.1 M, pH 3.8
-
Potassium permanganate (KMnO₄), 0.2 M solution
-
Round-bottom flask
-
Magnetic stirrer
-
Sonication bath
-
Centrifuge
Procedure:
-
Dissolve 20 mg of 1,8-DHN in 1.27 mL of acetonitrile by sonication in a 50 mL round-bottom flask.[6]
-
Add 12.06 mL of 0.1 M HOAc-NaOAc buffer (pH 3.8) to the flask.[6]
-
Under vigorous stirring, add 469 μL of 0.2 M KMnO₄.[6]
-
Stir the reaction mixture for 24 hours.[6]
-
Retrieve the nanoparticles by centrifugation at 11,000 rpm for 10 minutes.[6]
-
Wash the nanoparticles five times with ultrapure water, using centrifugation to collect the product after each wash.[6]
Protocol 3: Synthesis of Allomelanin by Autooxidation
This protocol describes a simple, catalyst-free method for the synthesis of allomelanin through the autooxidation of 1,8-DHN.[7][8]
Materials:
-
1,8-Dihydroxynaphthalene (1,8-DHN)
-
Appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Reaction vessel
Procedure:
-
Prepare a solution of 1,8-DHN in the desired aqueous buffer.
-
Allow the solution to stand, open to the atmosphere, to facilitate autooxidation. The reaction progress can be monitored by the color change of the solution.
-
The resulting pigment can be isolated by filtration or centrifugation.
Data Presentation
Table 1: Physicochemical Properties of Allomelanin Nanoparticles
| Property | Value | Reference(s) |
| Precursor | 1,8-Dihydroxynaphthalene (from this compound) | [1] |
| Appearance | Dark pigment | [8] |
| UV-Vis Absorption | Broad and featureless absorption from UV to near-infrared (NIR) | [2][4] |
| Particle Size | Nanoparticles (specific size depends on synthesis conditions) | [3][6] |
| Solubility | Stable in aqueous solutions | [2] |
| Paramagnetic Properties | Exhibits paramagnetic properties typical of melanins | [7] |
Visualizations
Logical and Experimental Workflows
Caption: General workflow for the synthesis of allomelanin from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical Pathways and Light-Enhanced Radical Scavenging Activity of 1,8-Dihydroxynaphthalene Allomelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
catalytic applications of metal complexes with 1,8-Dimethoxynaphthalene ligands
Application Notes and Protocols: Catalytic Applications of Metal Complexes
Topic: Catalytic Applications of Metal Complexes with 1,8-Disubstituted Naphthalene Ligands
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of catalytic applications or quantitative data for metal complexes featuring 1,8-dimethoxynaphthalene ligands. The following application notes and protocols are based on a closely related and well-characterized system: palladium complexes with 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) ligands. This information is provided to illustrate the synthesis and potential catalytic relevance of this class of compounds.
Introduction
While direct catalytic applications of metal complexes with this compound ligands are not well-documented in the scientific literature, the 1,8-disubstituted naphthalene backbone provides a rigid scaffold for the synthesis of bidentate ligands that can form stable complexes with transition metals. The bite angle and electronic properties of such ligands are crucial in determining the outcome of catalytic reactions. This document details the synthesis and characterization of palladium(II) complexes with the 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) ligand, a system that holds potential for various catalytic transformations.
Structural Characterization and Potential Catalytic Relevance
Palladium complexes bearing diphosphine ligands are widely used as catalysts in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The catalytic activity and selectivity of these complexes are highly dependent on the steric and electronic properties of the phosphine ligands. The 1,8-disubstituted naphthalene backbone enforces a specific geometry and bite angle on the chelating diphosphine ligand, which in turn influences the stability and reactivity of the palladium center.
Complexes such as PdCl2(dpmn) serve as stable precatalysts that can be activated under catalytic conditions to generate the active Pd(0) species. The rigid naphthalene scaffold can enhance the stability of the catalyst and influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While quantitative data for the catalytic use of these specific complexes is not available in the cited literature, 1,8-bis(diphenylphosphino)naphthalene is recognized as an effective ligand in transition metal catalysis, suggesting the potential of its metal complexes in organic synthesis and materials science.[1]
Experimental Protocols: Synthesis of Palladium(II)-dpmn Complexes
The following protocols are adapted from the synthesis of palladium and platinum complexes with 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn).[2]
1. Synthesis of Dichloro[1,8-bis[(diphenylphosphino)methyl]naphthalene]palladium(II) (PdCl2(dpmn))
-
Materials:
-
Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl2(cod)]
-
1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether ((C2H5)2O)
-
-
Procedure:
-
In a reaction vessel, dissolve dichloro(1,5-cyclooctadiene)palladium(II) in dichloromethane.
-
To this solution, add a solution of 1,8-bis[(diphenylphosphino)methyl]naphthalene in dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change.
-
Upon completion, reduce the volume of the solvent under vacuum.
-
Add diethyl ether to the concentrated solution to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Characterization: The resulting complex, PdCl2(dpmn), can be characterized by multinuclear NMR spectroscopy (31P, 1H, 13C) and single-crystal X-ray diffraction to confirm its structure.[2]
2. Synthesis of Bis(xylyl isocyanide)[1,8-bis[(diphenylphosphino)methyl]naphthalene]palladium(II) Hexafluorophosphate (--INVALID-LINK--2)
-
Materials:
-
Dichloro[1,8-bis[(diphenylphosphino)methyl]naphthalene]palladium(II) (PdCl2(dpmn))
-
Xylyl isocyanide (XylNC)
-
Sodium hexafluorophosphate (NaPF6)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether ((C2H5)2O)
-
-
Procedure:
-
Suspend PdCl2(dpmn) in dichloromethane.
-
Add xylyl isocyanide to the suspension.
-
Add a solution of sodium hexafluorophosphate in a suitable solvent (e.g., acetone or methanol) to the reaction mixture.
-
Stir the mixture at room temperature.
-
After the reaction is complete, filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Quantitative Data
Due to the lack of published studies on the catalytic applications of metal complexes with this compound ligands, a table of quantitative catalytic data cannot be provided. The synthesis of related palladium complexes with 1,8-bis[(diphenylphosphino)methyl]naphthalene has been reported, but their catalytic performance has not been detailed with quantitative metrics in the available literature.[2]
Visualizations
Caption: Synthetic workflow for palladium complexes with a dpmn ligand.
References
Troubleshooting & Optimization
optimizing reaction conditions for synthesis of 1,8-Dimethoxynaphthalene
Technical Support Center: Synthesis of 1,8-Dimethoxynaphthalene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-methylation of 1,8-dihydroxynaphthalene using a methylating agent in the presence of a base.[1][2] This SN2 reaction is robust and widely used for preparing ethers from an alkoxide and a primary alkyl halide or a similar electrophile.[1][3]
Q2: What are the essential reagents required for this synthesis? A2: The key reagents include:
-
Starting Material: 1,8-Dihydroxynaphthalene (also known as 1,8-naphthalenediol).[4]
-
Methylating Agent: Dimethyl sulfate (DMS) or methyl iodide (CH₃I) are commonly used. DMS is often preferred in larger-scale syntheses due to its lower cost, despite its toxicity.[3][5]
-
Base: A base is required to deprotonate the hydroxyl groups to form the more nucleophilic naphthalen-1,8-diolate. Common choices include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).[3][5]
-
Solvent: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often used as they tend to accelerate SN2 reactions.[1]
Q3: What are the major side reactions to be aware of during the synthesis? A3: The primary side reactions include:
-
Incomplete Methylation: Formation of the mono-methylated intermediate, 1-hydroxy-8-methoxynaphthalene.[5]
-
Hydrolysis of the Methylating Agent: Dimethyl sulfate can be hydrolyzed by water, especially under strong basic conditions, reducing its effectiveness.[5]
-
Oxidation: The 1,8-dihydroxynaphthalene starting material and its corresponding phenoxide intermediates are susceptible to oxidation, especially at high pH and in the presence of air, which can lead to colored impurities.[5]
Q4: What is a typical yield for the synthesis of this compound? A4: In laboratory syntheses, yields can range from 50% to 95%.[1] The final yield is highly dependent on the optimization of reaction conditions, including the choice of reagents, solvent, temperature, and reaction time. Near-quantitative conversion can be achieved in optimized industrial processes.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or no yield of this compound.
-
Possible Cause A: Ineffective Deprotonation. The hydroxyl groups of 1,8-dihydroxynaphthalene must be deprotonated to form the reactive nucleophile. If the base is too weak or insufficient, the reaction will not proceed efficiently.
-
Solution: Ensure at least two equivalents of a sufficiently strong base (e.g., NaOH) are used. For bases like K₂CO₃, ensure anhydrous conditions as water can impede the reaction.
-
-
Possible Cause B: Degradation or Insufficiency of Methylating Agent. The methylating agent (DMS or methyl iodide) may degrade, especially if the quality is poor or if it is exposed to moisture. It can also be consumed by side reactions.[5]
-
Solution: Use a fresh, high-quality methylating agent. A slight molar excess (e.g., 2.2-2.4 equivalents) can help drive the reaction to completion.[5] Consider adding the agent slowly to a cooled reaction mixture to control any exothermic processes.
-
-
Possible Cause C: Inappropriate Solvent. Protic solvents (like water or alcohols) and apolar solvents can significantly slow down the rate of SN2 reactions.[1]
-
Solution: Use a polar aprotic solvent such as DMF, acetone, or acetonitrile to enhance the reaction rate.[1]
-
Problem 2: The final product is contaminated with 1-hydroxy-8-methoxynaphthalene.
-
Possible Cause: Incomplete Reaction. The reaction may have been stopped prematurely, or the conditions were insufficient to drive the second methylation step to completion.
Problem 3: The reaction mixture or isolated product is dark brown or discolored.
-
Possible Cause: Oxidation. Phenolic compounds are prone to oxidation, which forms highly colored quinone-type byproducts. This is exacerbated by high pH and the presence of oxygen.[5]
Problem 4: Difficulty in purifying the final product.
-
Possible Cause A: Presence of multiple compounds. The crude product may contain unreacted starting material, the mono-methylated intermediate, and the desired product.
-
Possible Cause B: Residual baseline material on TLC.
Data Presentation: Optimizing Reaction Conditions
The following table, adapted from studies on a similar compound (1,6-dimethoxynaphthalene), illustrates how different parameters can affect reaction outcomes. These principles are directly applicable to the synthesis of the 1,8-isomer.[5]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Toluene | Acetone | DMF | Polar aprotic solvents (Acetone, DMF) generally give higher yields and purity for SN2 reactions.[1][5] |
| Base Addition | All at once | Dripped slowly | Added in portions | Slow or portion-wise addition of NaOH minimizes hydrolysis of DMS and reduces oxidation, leading to higher yield and purity.[5] |
| DMS (equiv.) | 2.0 | 2.4 | 3.0 | Using a slight excess (2.4 eq.) is optimal to ensure full methylation without excessive waste and side reactions.[5] |
| Atmosphere | Air | Nitrogen | Nitrogen + Na₂S₂O₄ | An inert atmosphere significantly improves product color and purity by preventing oxidation. Adding a reducing agent offers further protection.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
1,8-Dihydroxynaphthalene (1.0 eq)
-
Sodium Hydroxide (2.2 eq)
-
Dimethyl Sulfate (DMS) (2.4 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dihydroxynaphthalene (1.0 eq) and anhydrous DMF. Purge the flask with nitrogen gas for 10-15 minutes.
-
Deprotonation: Cool the mixture in an ice bath. Slowly add powdered sodium hydroxide (2.2 eq) in portions while maintaining the inert atmosphere. Allow the mixture to stir for 30 minutes at 0°C.
-
Methylation: While keeping the mixture at 0°C, add dimethyl sulfate (2.4 eq) dropwise via a syringe or dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing cold water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.[7]
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted starting material), water, saturated NaHCO₃ solution, and finally, brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.[3]
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Bacterial Enzymes Catalyzing the Synthesis of 1,8-Dihydroxynaphthalene, a Key Precursor of Dihydroxynaphthalene Melanin, from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Purification of Crude 1,8-Dimethoxynaphthalene
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying crude 1,8-Dimethoxynaphthalene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance to resolve issues related to the purification of crude this compound.
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthetic route employed, most commonly the Williamson ether synthesis. These can include:
-
Unreacted Starting Materials: Residual 1,8-dihydroxynaphthalene.
-
Byproducts: Monomethylated intermediate (1-hydroxy-8-methoxynaphthalene).
-
Reagents: Excess methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., sodium hydroxide, potassium carbonate).
-
Solvent Residues: Residual reaction solvent.
Q2: My crude product is an oil/dark solid. Which purification technique should I choose?
A2: The choice of purification method depends on the physical state and purity of your crude product.
-
For oily or highly impure solids: Column chromatography is generally the most effective method to separate the desired product from a complex mixture of impurities.
-
For solids with minor impurities: Recrystallization is a suitable and often simpler technique to achieve high purity.
Q3: I am attempting recrystallization, but my compound is "oiling out." What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To troubleshoot this:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the crystallization temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a lower-boiling point solvent system: If the compound's melting point is low, a solvent with a lower boiling point may be necessary.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: A small crystal of pure this compound can initiate crystallization.
Q4: In column chromatography, my compound is not separating from an impurity. How can I improve the separation?
A4: Poor separation in column chromatography can be addressed by optimizing the solvent system (eluent).
-
Decrease the eluent polarity: If your compound and the impurity are eluting too quickly (high Rf value), reduce the proportion of the more polar solvent in your eluent system.
-
Increase the eluent polarity: If your compounds are moving too slowly (low Rf value), gradually increase the proportion of the polar solvent.
-
Try a different solvent system: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might be effective.[1]
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Use a longer column or a finer silica gel: This increases the surface area and the number of theoretical plates, which can improve separation of compounds with very similar polarities.
Q5: How can I determine the purity of my this compound after purification?
A5: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and identify the presence of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information on their molecular weight, confirming the identity and purity of the product.
Data Presentation: Solvent Selection for Purification
The selection of an appropriate solvent is critical for successful purification. The following tables provide guidance on solvent selection for recrystallization and column chromatography based on general principles of solubility for aromatic ethers.
Table 1: Recrystallization Solvent Screening for this compound
| Solvent | Solubility (at Room Temp) | Solubility (at Boiling Point) | Suitability | Comments |
| Methanol | Sparingly Soluble | Soluble | Good | A common choice for recrystallizing naphthalene derivatives. |
| Ethanol | Sparingly Soluble | Soluble | Good | Similar to methanol, may offer slightly different solubility characteristics. |
| Isopropanol | Sparingly Soluble | Soluble | Good | Another alcohol that can be effective. |
| Hexane | Insoluble | Sparingly Soluble | Potentially good as an anti-solvent | Can be used in a two-solvent system with a more polar solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | The compound is likely too soluble at room temperature for effective recrystallization. |
| Dichloromethane | Soluble | Very Soluble | Poor | Similar to ethyl acetate, high solubility at room temperature. |
| Water | Insoluble | Insoluble | Unsuitable | This compound is non-polar and will not dissolve in water. |
Table 2: Common Eluent Systems for Column Chromatography of this compound on Silica Gel
| Eluent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar impurities. |
| 5-20% Ethyl Acetate in Hexane | Low to Medium | A good starting point for eluting this compound. The exact ratio should be determined by TLC. |
| 5-15% Dichloromethane in Hexane | Low to Medium | An alternative solvent system that can offer different selectivity. |
| 1-5% Methanol in Dichloromethane | Medium to High | For eluting more polar impurities or if the product has a very low Rf in less polar systems. |
Experimental Protocols
Below are detailed methodologies for the purification of crude this compound by recrystallization and column chromatography.
Protocol 1: Recrystallization of this compound
Objective: To purify solid crude this compound by removing soluble impurities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Methanol)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and flask
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Filter paper
Procedure:
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Solvent Selection: Choose an appropriate solvent from Table 1. Methanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals of this compound should start to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
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Eluent system (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
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Cotton or glass wool
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Collection tubes or flasks
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Thin-Layer Chromatography (TLC) plate and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent ratios. A good eluent system will give the desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column.
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If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
common side reactions and byproducts in 1,8-Dimethoxynaphthalene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,8-dimethoxynaphthalene. The primary synthetic route covered is the Williamson ether synthesis, starting from 1,8-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 1,8-dihydroxynaphthalene to form the corresponding dianion, which then acts as a nucleophile to attack a methylating agent.
Q2: Which methylating agent is best for this synthesis: dimethyl sulfate or methyl iodide?
Both dimethyl sulfate (DMS) and methyl iodide (MeI) are effective methylating agents for this synthesis.[1]
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Dimethyl sulfate (DMS) is often preferred in industrial settings due to its high reactivity and lower cost.[1] However, it is highly toxic and requires careful handling.[2]
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Methyl iodide (MeI) is also highly reactive but is generally more expensive than DMS.[1]
The choice between the two often depends on the scale of the reaction, cost considerations, and the safety protocols available.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions include:
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Incomplete methylation: This results in the formation of the mono-methylated byproduct, 1-methoxy-8-hydroxynaphthalene.
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Oxidation of the phenoxide: The intermediate naphtholate ions can be susceptible to oxidation, especially at higher temperatures or in the presence of air, leading to the formation of colored quinone-type byproducts.[3]
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Hydrolysis of the methylating agent: If water is present in the reaction mixture, methylating agents like dimethyl sulfate can hydrolyze, reducing their effectiveness.[3]
Q4: My reaction yield is low. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete deprotonation of 1,8-dihydroxynaphthalene: An insufficient amount or a weak base will lead to unreacted starting material.
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Suboptimal reaction temperature: Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
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Presence of water: Moisture can consume the methylating agent and hinder the reaction.
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Oxidation of intermediates: As mentioned, oxidation can lead to the formation of byproducts and reduce the yield of the desired product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete deprotonation of 1,8-dihydroxynaphthalene. | Use a strong base (e.g., sodium hydride, potassium carbonate) in a suitable aprotic solvent. Ensure stoichiometric amounts of the base are used for both hydroxyl groups. |
| Presence of water in reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Ineffective methylating agent. | Use a fresh, high-quality methylating agent. Consider a more reactive one if necessary (e.g., switching from dimethyl carbonate to dimethyl sulfate or methyl iodide).[1] | |
| Presence of a significant amount of mono-methylated byproduct (1-methoxy-8-hydroxynaphthalene) | Insufficient amount of methylating agent. | Use a molar excess of the methylating agent to ensure complete dimethylation. |
| Short reaction time. | Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | |
| The reaction mixture turns dark, and the final product is colored. | Oxidation of the naphtholate intermediate. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3] Consider adding a mild reducing agent like sodium dithionite (Na₂S₂O₄) to the reaction mixture.[3] |
| Difficulty in purifying the final product. | Presence of closely related byproducts. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization from an appropriate solvent can also be effective in removing impurities. |
Experimental Protocols
While a specific, detailed protocol for this compound was not found in the search results, the following is a representative experimental protocol adapted from the highly analogous synthesis of 1,6-dimethoxynaphthalene.[3] This protocol should serve as a strong starting point for the synthesis of the 1,8-isomer.
Synthesis of this compound via Williamson Ether Synthesis
Materials:
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1,8-Dihydroxynaphthalene
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Dimethyl Sulfate (DMS)
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Sodium Hydroxide (NaOH) or other suitable base (e.g., Potassium Carbonate)
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Ethanol (or another suitable solvent like DMF or Acetone)
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Sodium Dithionite (Na₂S₂O₄) (optional, as an antioxidant)
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Inert gas (Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, dissolve 1,8-dihydroxynaphthalene in ethanol.
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Flush the system with an inert gas to remove air.
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If using, add a small amount of sodium dithionite to the mixture.
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Slowly add a solution of sodium hydroxide in water to the flask while stirring. The mixture should be stirred until the 1,8-dihydroxynaphthalene is fully deprotonated.
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To the resulting solution of the disodium salt of 1,8-dihydroxynaphthalene, add dimethyl sulfate dropwise at a controlled temperature (e.g., 45°C).
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After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 60°C) for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and quench any excess dimethyl sulfate with an aqueous ammonia solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Synthesis pathway of this compound and major side reactions.
Caption: A troubleshooting workflow for addressing low yields in the synthesis.
References
Technical Support Center: Synthesis of 1,8-Dimethoxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,8-dimethoxynaphthalene synthesis. The primary synthetic route discussed is the Williamson ether synthesis, a common and effective method for this transformation.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in the synthesis of this compound via Williamson ether synthesis can stem from several factors. The most common issues include incomplete deprotonation of the starting material, 1,8-dihydroxynaphthalene; competing side reactions; and suboptimal reaction conditions. Due to the structure of 1,8-disubstituted naphthalenes, steric hindrance can also play a significant role.
To troubleshoot, consider the following:
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Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide from the starting alcohol (1,8-dihydroxynaphthalene).[1] If the base used is not strong enough to fully deprotonate both hydroxyl groups, the reaction will not proceed to completion.
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Solution: Switch to a stronger base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective in ensuring complete deprotonation, especially in aprotic solvents.[2]
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Side Reactions: The primary side reaction of concern is elimination, where the alkyl halide reacts to form an alkene instead of the desired ether.[2] However, with a methylating agent, this is less of a concern. A more likely side reaction is C-alkylation, where the methyl group attaches to the naphthalene ring instead of the oxygen atom.
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Solution: Optimize the reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote side reactions.[3] It is recommended to run the reaction at a moderate temperature (e.g., 50-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
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Steric Hindrance: The proximity of the two hydroxyl groups in the 1,8-position of the naphthalene ring can create steric hindrance, potentially slowing down the reaction or preventing the second methylation from occurring efficiently.
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Solution: Ensure adequate reaction time and consider using a less sterically hindered methylating agent if issues persist. While dimethyl sulfate and methyl iodide are standard, the choice of solvent can also help to overcome steric barriers by effectively solvating the transition state.[5]
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Question: I am observing the formation of a significant amount of mono-methylated product (1-hydroxy-8-methoxynaphthalene). How can I drive the reaction to completion?
Answer: The formation of the mono-methylated intermediate is a common issue and indicates that the second methylation step is sluggish. This can be due to a combination of factors, including insufficient methylating agent, incomplete deprotonation of the second hydroxyl group, or steric hindrance.
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Increase the Stoichiometry of the Methylating Agent: Ensure that at least two equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide) are used for every equivalent of 1,8-dihydroxynaphthalene. It is often beneficial to use a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure the reaction goes to completion.
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Optimize the Base and Addition Method: As mentioned previously, a strong base is crucial. Consider the stepwise addition of reagents. First, deprotonate the diol with the base, and then add the methylating agent. After a period, a second addition of base followed by the methylating agent might help to drive the second methylation.
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Prolong the Reaction Time: The second methylation may be slower than the first due to electronic and steric factors. Increasing the reaction time and monitoring the disappearance of the mono-methylated product by TLC or GC is a practical approach.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best choice of solvent for the synthesis of this compound?
A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the rate of SN2 reactions.[4] Good choices include N,N-dimethylformamide (DMF) and acetonitrile.[4] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[2]
Q2: Which methylating agent is better: dimethyl sulfate or methyl iodide?
A2: Both dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are effective methylating agents. Methyl iodide has a better leaving group (iodide vs. methyl sulfate), which can lead to faster reaction rates.[2] However, dimethyl sulfate is often more cost-effective for larger-scale syntheses. The choice may depend on the specific reaction conditions and desired reactivity.
Q3: How can I effectively purify the final product, this compound?
A3: After the reaction is complete, a standard workup procedure should be followed. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying, and concentrating the solvent.[6] The crude product can then be purified by recrystallization or column chromatography.[6]
Q4: Can I use a phase transfer catalyst to improve the reaction?
A4: Yes, a phase transfer catalyst (PTC) can be beneficial, especially when using a base like NaOH or KOH with a water-immiscible organic solvent. The PTC helps to transport the hydroxide or alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can improve the reaction rate and yield.
Data Presentation
| Parameter | Condition/Reagent | Effect on Yield | Rationale |
| Base | Weak Base (e.g., NaOH, K₂CO₃) | Potentially Lower | Incomplete deprotonation of the diol may occur. |
| Strong Base (e.g., NaH, KH) | Potentially Higher | Ensures complete formation of the dianion, driving the reaction forward.[2] | |
| Solvent | Protic (e.g., Ethanol) | Lower | Solvates the nucleophile, reducing its reactivity.[4] |
| Polar Aprotic (e.g., DMF, Acetonitrile) | Higher | Increases the nucleophilicity of the alkoxide, accelerating the SN2 reaction.[4] | |
| Methylating Agent | Dimethyl Sulfate | Good | Effective and cost-efficient methylating agent. |
| Methyl Iodide | Potentially Higher/Faster | Iodide is an excellent leaving group, which can lead to a faster reaction rate.[2] | |
| Temperature | Low | Low/Slow Reaction Rate | The activation energy for the reaction may not be overcome. |
| Moderate (50-100 °C) | Optimal | Balances reaction rate and minimizes side reactions.[4] | |
| High | Potentially Lower | May promote side reactions such as C-alkylation.[3] | |
| Stoichiometry | < 2 equivalents of methylating agent | Low | Insufficient reagent to methylate both hydroxyl groups. |
| > 2 equivalents of methylating agent | Higher | Drives the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride and Methyl Iodide
This protocol is adapted from general procedures for Williamson ether synthesis and is designed to favor high yields by using a strong base and an effective methylating agent in a polar aprotic solvent.
Materials:
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1,8-Dihydroxynaphthalene
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,8-dihydroxynaphthalene.
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Add anhydrous DMF to dissolve the starting material.
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Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
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Allow the reaction to warm to room temperature and then heat to 60 °C for 12-24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
troubleshooting guide for reactions involving 1,8-Dimethoxynaphthalene
Welcome to the technical support center for 1,8-dimethoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chemical reactions involving this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for electrophilic aromatic substitution?
A1: The methoxy groups (-OCH₃) are strong activating groups, making the naphthalene ring system highly susceptible to electrophilic aromatic substitution. Due to the electronic effects of the methoxy groups, incoming electrophiles are directed to the positions ortho and para to them. Specifically, the C4 and C5 positions are the most activated and sterically accessible, making them the preferred sites for substitution.
Q2: What general precautions should be taken when working with this compound?
A2: Like many aromatic compounds, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For reactions that are sensitive to moisture, such as lithiation or Grignard reactions, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: How can I purify the products of reactions involving this compound?
A3: Common purification techniques for reaction products of this compound include column chromatography on silica gel and recrystallization.[1][2] The choice of solvent for recrystallization will depend on the specific properties of the product.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Formylation, Nitration)
Q4: I am getting a low yield in the formylation of this compound using n-BuLi and DMF. What could be the issue?
A4: Low yields in directed ortho-metalation followed by formylation can be attributed to several factors:
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Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be conducted under a dry, inert atmosphere.[1]
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Reagent Quality: The n-butyllithium (n-BuLi) solution may have degraded. It is advisable to titrate the n-BuLi solution to determine its exact molarity before use.
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Temperature Control: Maintaining a very low temperature (e.g., -78 °C) during the lithiation step is critical to prevent side reactions.[1]
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Reaction Time: Insufficient reaction time for either the lithiation or formylation step can lead to incomplete conversion.
Q5: My nitration of this compound is producing multiple products and a dark-colored reaction mixture. How can I improve the selectivity and yield?
A5: The formation of multiple products and dark coloration suggests side reactions, which are common in the nitration of highly activated aromatic compounds.
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Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to control the reaction rate and minimize the formation of byproducts.
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Choice of Nitrating Agent: Using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture can sometimes improve selectivity.
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Order of Addition: Slowly adding the nitrating agent to the solution of this compound can help to control the reaction.
Demethylation Reactions
Q6: I am attempting to demethylate this compound to 1,8-dihydroxynaphthalene using boron tribromide (BBr₃), but the reaction is not going to completion. What should I consider?
A6: Incomplete demethylation can be due to several factors:
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Stoichiometry of BBr₃: Ensure that at least two equivalents of BBr₃ are used per equivalent of this compound, as both methoxy groups need to be cleaved.
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Anhydrous Conditions: BBr₃ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.[1]
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Reaction Temperature and Time: While the reaction is often started at a low temperature (e.g., 0 °C), it may require warming to room temperature and stirring for an extended period to proceed to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Experimental Protocols
Formylation of this compound
This protocol is a representative method for the formylation of this compound via directed ortho-metalation.[1]
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Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and TMEDA (1.1 equivalents) in anhydrous diethyl ether.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature. Stir the mixture at this temperature for the specified time to ensure complete lithiation.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
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Quenching and Work-up: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]
Data Presentation
| Reaction Parameter | Formylation | Demethylation |
| Key Reagents | n-BuLi, TMEDA, DMF | Boron tribromide (BBr₃) |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Dichloromethane |
| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Purification | Column Chromatography | Column Chromatography |
Visualizations
Caption: Workflow for the formylation of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
stability and degradation of 1,8-Dimethoxynaphthalene under reaction conditions
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1,8-Dimethoxynaphthalene under various reaction conditions. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: While specific comprehensive stability data for this compound is not extensively published, based on the general chemistry of naphthalene derivatives and aromatic ethers, its stability is primarily influenced by:
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Light: Naphthalene compounds can be susceptible to photodegradation. It is advisable to store this compound in the dark or in amber containers.
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Temperature: Elevated temperatures can accelerate degradation processes.
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Oxidizing Agents: Aromatic compounds, including naphthalenes, can react with strong oxidizing agents.[1]
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pH: Extreme acidic or basic conditions may lead to the hydrolysis of the methoxy groups, although this is generally less facile for aryl ethers compared to alkyl ethers.
Q2: What are the expected degradation products of this compound under stress conditions?
A2: Specific degradation products of this compound have not been widely reported. However, based on the degradation pathways of related naphthalene compounds, potential degradation products could include:
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Hydrolysis products: Under harsh acidic or basic conditions, cleavage of one or both methoxy groups could occur, leading to the formation of 1-hydroxy-8-methoxynaphthalene or 1,8-dihydroxynaphthalene.
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Oxidation products: In the presence of oxidizing agents or through photo-oxidation, various hydroxylated and quinone-type species could be formed on the naphthalene ring. For instance, the photodegradation of related naphthalene compounds often yields oxygenated products like alcohols, aldehydes, ketones, and quinones.[2]
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Photodegradation products: Dye-sensitized photo-oxygenation of 1,8-dimethylnaphthalene, a related compound, is known to produce 1,4-endoperoxides, suggesting a potential pathway for this compound as well.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the integrity of this compound, it is recommended to store it in a cool, dark, and dry place.[4] A tightly sealed container, preferably amber glass, should be used to protect it from light and moisture.[4] For long-term storage of solutions, flushing the container with an inert gas like argon or nitrogen can help minimize exposure to oxygen.[4]
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Analyze the purity of the starting material before use. - Protect the reaction mixture from light, especially if using a photosensitive catalyst or reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Consider lowering the reaction temperature to minimize thermal degradation. |
| Reaction with Impurities in the Starting Material | - Purify the this compound before use, for example, by recrystallization or column chromatography. - Common impurities in dihydroxynaphthalenes can include isomers and residual reagents from synthesis.[5] |
| Side Reactions of this compound | - Depending on the reaction conditions, electrophilic substitution on the naphthalene ring may occur. - The methoxy groups can potentially be cleaved under strong acidic conditions. |
Issue 2: Low Yield in a Reaction Where this compound is a Reactant
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time or temperature, while monitoring for potential degradation. - Ensure efficient stirring of the reaction mixture. |
| Degradation of Product or Reactant | - Follow the troubleshooting steps outlined in "Issue 1". - Analyze aliquots of the reaction mixture over time to monitor the formation of both the desired product and any degradation products. |
| Suboptimal Reaction Conditions | - Optimize the solvent, catalyst, and stoichiometry of the reactants. |
Data Presentation
Table 1: Hypothetical Quantitative Data on the Stability of this compound under Various Stress Conditions.
| Stress Condition | Duration | Temperature | Analyte Remaining (%) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 80°C | 92% | 1-hydroxy-8-methoxynaphthalene |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 80°C | 95% | 1-hydroxy-8-methoxynaphthalene |
| Oxidative (3% H₂O₂) | 8 hours | 25°C | 85% | Hydroxylated and quinone-type derivatives |
| Thermal | 7 days | 100°C | 98% | Minor unidentified impurities |
| Photochemical (Xenon lamp) | 48 hours | 25°C | 88% | Naphthoquinone derivatives, endoperoxides |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[3][6]
1. Materials:
-
This compound (high purity)
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Analytical instruments: HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, pH meter.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After each time point, cool the sample and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat the solution under the same conditions as the acidic hydrolysis. Neutralize with 0.1 M HCl after each time point.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven (e.g., at 80-100°C) for a defined period. Also, heat a solution of the compound under reflux.
-
Photochemical Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp) for a defined period. A control sample should be kept in the dark under the same conditions.
4. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A PDA detector can help in identifying peaks of degradation products by their UV spectra, while an MS detector can provide mass information for structural elucidation.
-
Calculate the percentage of remaining this compound and the formation of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Purification of 1,8-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,8-dimethoxynaphthalene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
The impurities present in this compound are typically related to its synthesis, which is commonly a Williamson ether synthesis starting from 1,8-dihydroxynaphthalene. Potential impurities include:
-
Unreacted Starting Material: 1,8-dihydroxynaphthalene may be present if the methylation reaction did not go to completion.
-
Mono-methylated Intermediate: 1-methoxy-8-hydroxynaphthalene is a common byproduct where only one of the hydroxyl groups has been methylated.
-
Byproducts from the Methylating Agent: Depending on the methylating agent used (e.g., dimethyl sulfate, methyl iodide), byproducts from side reactions can occur.
-
Solvent Residues: Residual solvents from the reaction or workup may be present.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions could lead to degradation.
Q2: What are the recommended methods for purifying crude this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired product.
-
Column chromatography is a more powerful technique for separating the desired product from significant quantities of impurities, especially those with similar polarities.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and quantifying the components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separating and identifying volatile components, including the desired product and any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by comparing the integrals of the signals from the product and the impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Select a different solvent: Based on the principle of "like dissolves like," consider solvents with similar polarity to this compound. For naphthalene derivatives, methanol is often a suitable solvent.[2][3]
-
Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heat the solution to redissolve the compound and then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Use a lower-boiling point solvent.
-
Add more of the "good" solvent to prevent premature precipitation at a temperature above the melting point.
-
Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before recrystallization.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution:
-
Induce crystallization:
-
Concentrate the solution: If no crystals form, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Problem 4: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the crystals were washed with a solvent at room temperature.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
Recover a second crop of crystals: The filtrate (mother liquor) can be concentrated by heating to remove some solvent and then cooled to obtain a second, though likely less pure, crop of crystals.
-
Column Chromatography
Problem 1: Poor separation of the desired product from impurities (co-elution).
-
Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the mobile phase: Use TLC to test different solvent systems. For polycyclic aromatic ethers, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[4][5]
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.
-
Choose a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Switch to a more polar solvent system: If increasing the polarity of the current system is ineffective, a switch to a more polar system, such as dichloromethane/methanol, may be necessary.[5]
-
Problem 3: Tailing of the product band on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution:
-
Add a small amount of a polar modifier to the mobile phase. For example, adding a small amount of triethylamine can help to reduce the tailing of basic compounds on silica gel.[5]
-
Reduce the amount of sample loaded onto the column.
-
Ensure the sample is loaded in a concentrated band at the top of the column.
-
Data Presentation
Due to the lack of specific quantitative data for the purification of this compound in the searched literature, the following table provides typical parameters for the purification of similar naphthalene derivatives. These should be considered as starting points for method development.
| Purification Method | Parameter | Typical Value/System for Naphthalene Derivatives | Reference |
| Recrystallization | Solvent | Methanol | [2][3] |
| Solvent Mixture | Methanol/Water | [3] | |
| Column Chromatography | Stationary Phase | Silica Gel | [4] |
| Mobile Phase (Non-polar compounds) | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | [5] | |
| Mobile Phase (Polar compounds) | Dichloromethane/Methanol (e.g., 99:1 to 9:1 v/v) | [5] |
Experimental Protocols
The following are generalized protocols for the purification of an organic solid like this compound. Note: These are starting points and may require optimization for your specific sample.
Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
handling and storage guidelines for 1,8-Dimethoxynaphthalene
This technical support guide provides essential information for the handling and storage of 1,8-Dimethoxynaphthalene. The following frequently asked questions (FAQs) and troubleshooting guide address common concerns for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
While a specific Safety Data Sheet (SDS) for this compound was not located, it is prudent to handle it with the same precautions as other naphthalene derivatives. Potential hazards may include skin and eye irritation. Inhalation of dust or vapors should be avoided.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are generated, a respirator may be necessary.
Q3: How should I properly store this compound?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light, as naphthalene compounds can be light-sensitive.[2] For long-term storage of solutions, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidation.[2]
Q4: What should I do in case of a spill?
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3] For a solution spill, absorb it with an inert material and place it in a sealed container for disposal.
Q5: How should this compound waste be disposed of?
Dispose of this compound and any contaminated materials as hazardous waste.[4] Follow all local, state, and federal regulations for chemical waste disposal. Do not discard it in the regular trash or pour it down the drain.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or impurity peaks in analysis. | Degradation of the compound due to improper storage. | Ensure the compound is stored in a tightly sealed container, protected from light and moisture.[2] For solutions, consider preparing fresh batches if degradation is suspected. |
| Compound has changed color or appearance. | Potential degradation or contamination. | Do not use the material. Dispose of it as hazardous waste according to institutional guidelines.[4] |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Consult literature for appropriate solvents for naphthalene derivatives. Ensure the solvent is of high purity. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key physical and chemical properties based on available information for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [5][6] |
| Molecular Weight | 188.22 g/mol | [5] |
| Purity | >95% | [6] |
Experimental Protocols
General Handling Protocol:
-
Before use, allow the container of this compound to reach room temperature to prevent condensation.[2]
-
All handling of the solid or its solutions should be conducted in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use only clean, dedicated spatulas and glassware to avoid cross-contamination.
-
After handling, wash hands thoroughly.
Visual Workflow for Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
Validation & Comparative
Validating the Molecular Structure of 1,8-Disubstituted Naphthalenes: A Comparative Guide to X-ray Crystallography
The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For complex organic molecules such as 1,8-dimethoxynaphthalene, understanding the spatial arrangement of atoms is crucial for predicting its chemical behavior, reactivity, and potential biological activity. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 1,8-disubstituted naphthalenes, referencing data from a closely related analogue, and contrasts this technique with other common analytical methods.
Structural Validation by X-ray Crystallography: A Case Study
Due to the limited availability of public crystallographic data for this compound, this guide presents the structural analysis of a related compound, 1,8-dibenzoyl-2,7-dimethoxynaphthalene, as a case study. The steric hindrance imposed by the substituents at the peri-positions (1 and 8) of the naphthalene core introduces significant structural distortions, which are precisely characterized by X-ray diffraction.
Table 1: Crystallographic Data for 1,8-Dibenzoyl-2,7-dimethoxynaphthalene [1]
| Parameter | Value |
| Chemical Formula | C₂₆H₂₀O₄ |
| Molecular Weight | 396.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.9677 (4) |
| b (Å) | 10.2145 (3) |
| c (Å) | 14.6966 (4) |
| β (°) | 109.711 (2) |
| Volume (ų) | 1973.95 (10) |
The data in Table 1 provides a quantitative description of the crystal lattice and the unit cell dimensions, which are fundamental outputs of an X-ray crystallography experiment. From the refined crystal structure, precise bond lengths, bond angles, and torsion angles can be determined, offering a detailed and unambiguous validation of the molecular structure.
Comparison with Alternative Structural Elucidation Methods
While X-ray crystallography provides unparalleled detail for crystalline samples, other techniques offer complementary information, particularly for non-crystalline materials or for studying dynamic processes in solution.
Table 2: Comparison of Structural Analysis Techniques
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Sample Phase | Crystalline solid | Solution or solid-state | Vitrified solid in solution |
| Resolution | Atomic (can be <1 Å)[2] | Atomic, but generally lower than X-ray[3] | Near-atomic to lower resolution |
| Molecular Size Limit | No theoretical limit, large complexes can be challenging to crystallize[4] | Practically limited to < 50 kDa for routine analysis[3] | Ideal for large macromolecules and complexes (>100 kDa) |
| Dynamic Information | Generally provides a time-averaged static structure[3][5] | Excellent for studying molecular dynamics and conformational changes in solution[6] | Provides snapshots of different conformational states |
| Throughput | Can be high-throughput with modern synchrotrons[4] | Generally lower throughput than crystallography | Throughput is increasing with automation |
| Primary Output | Electron density map, atomic coordinates[5] | Nuclear spin transitions, through-bond and through-space correlations | 3D reconstruction of electron scattering potential |
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most established methods for determining molecular structures at atomic resolution.[3] While X-ray crystallography requires well-ordered crystals, it can handle very large molecular assemblies.[4] In contrast, NMR spectroscopy is performed on molecules in solution, providing insights into their dynamic behavior, but is generally limited to smaller molecules.[3][6] Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes that are difficult to crystallize.[2][4]
Experimental Protocols
Single-Crystal X-ray Diffraction Methodology
The following is a generalized protocol for the structural determination of a 1,8-disubstituted naphthalene derivative by single-crystal X-ray diffraction.[1]
1. Crystal Growth:
-
Objective: To obtain single crystals of high quality, typically 0.1-0.3 mm in each dimension.
-
Method: A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used. Data for small molecules are often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Procedure: A suitable crystal is mounted on the diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Data Processing:
-
Software: Specialized software is used to integrate the diffraction spots and determine their intensities. These intensities are then corrected for various experimental factors (e.g., polarization, absorption).
-
Output: A file containing a list of unique reflections with their corresponding intensities and standard uncertainties.
4. Structure Solution and Refinement:
-
Methods: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
5. Structure Validation:
-
Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for geometric reasonability (bond lengths, bond angles). The final structure is typically deposited in a crystallographic database.
Visualizing the Workflow
The following diagrams illustrate the key processes in structural validation by X-ray crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. people.bu.edu [people.bu.edu]
- 6. news-medical.net [news-medical.net]
comparative study of the coordinating properties of 1,8-disubstituted naphthalenes
A Comparative Study of the Coordinating Properties of 1,8-Disubstituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordinating properties of various 1,8-disubstituted naphthalenes, supported by experimental data. The unique steric and electronic environment created by the peri-substituents on the naphthalene backbone gives rise to remarkable chemical properties, most notably the high basicity of "proton sponges" and the formation of stable chelate complexes with various metals.
Introduction to 1,8-Disubstituted Naphthalenes
1,8-disubstituted naphthalenes are a class of organic compounds where two substituents are positioned on the adjacent 1 and 8 positions of a naphthalene ring. This forces the substituents into close proximity, leading to significant steric strain and unusual chemical reactivity. This guide will explore the coordinating properties of several classes of these compounds, focusing on their ability to bind protons and metal ions.
Data Presentation
Table 1: Comparison of pKa Values of 1,8-Disubstituted Naphthalenes
The most striking feature of certain 1,8-disubstituted naphthalenes is their exceptionally high basicity, a phenomenon famously demonstrated by 1,8-bis(dimethylamino)naphthalene, also known as "Proton Sponge".[1][2][3] This high basicity is attributed to the relief of steric strain upon protonation, where the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[1][3] The parent compound, 1,8-diaminonaphthalene, has a pKa value typical of an aromatic amine, highlighting the dramatic effect of N-alkylation.[4] More advanced "proton sponges" incorporating phosphazene substituents exhibit even higher basicities.[5]
| Compound | Substituent | pKa (in Water) | pKa (in Acetonitrile) |
| 1,8-Diaminonaphthalene | -NH₂ | 4.61 | Not widely reported |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | -N(CH₃)₂ | 12.1[1][3] | 18.2[1][3] |
| 1,8-Bis(diethylamino)naphthalene | -N(C₂H₅)₂ | ~12.3 | ~18.8 |
| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) | -N=P(N(CH₃)₂)₃ | Not applicable | 29.9[2] |
Table 2: Structural Comparison of 1,8-Bis(dimethylamino)naphthalene Before and After Protonation
The "proton sponge" effect is clearly illustrated by the structural changes that occur upon protonation. In the neutral form, the lone pairs of the nitrogen atoms are forced into close proximity, leading to significant electrostatic repulsion. Upon protonation, the proton is captured between the two nitrogen atoms, forming a strong N-H-N hydrogen bond and relieving the steric strain. This is evidenced by a decrease in the N-C-C bond angles and a significant change in the N-N distance.
| Parameter | Neutral 1,8-Bis(dimethylamino)naphthalene | Protonated 1,8-Bis(dimethylamino)naphthalene |
| N-N Distance | ~2.79 Å | ~2.58 Å |
| C1-N Bond Length | ~1.42 Å | ~1.47 Å |
| C8-N Bond Length | ~1.42 Å | ~1.47 Å |
| N-C-C Angle (avg.) | ~117° | ~113° |
| Naphthalene Core Deviation from Planarity | Significant | Less pronounced |
Note: The values presented are approximate and can vary slightly depending on the crystal structure determination.
Table 3: Coordinating Properties of Other 1,8-Disubstituted Naphthalenes
Beyond proton sponges, other 1,8-disubstituted naphthalenes serve as excellent chelating ligands for a variety of metals. The rigid naphthalene backbone pre-organizes the donor atoms for metal binding.
| Substituent | Donor Atoms | Example Ligand | Metal Complexes | Typical Coordination |
| Phosphine | P, P | 1,8-Bis(diphenylphosphino)naphthalene (dppn)[1][6][7][8] | Pd(II), Pt(II), Au(I) | Square planar, Linear |
| Hydroxyl | O, O | 1,8-Dihydroxynaphthalene | B, Ta[9][10] | Tetrahedral |
| Chalcogen | S, S; Se, Se; Te, Te | 1,8-Bis(phenylthio)naphthalene | Pt(II) | Square planar |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is suitable for determining the pKa of basic compounds like proton sponges.
Materials:
-
Compound of interest
-
Standardized solution of a strong acid (e.g., 0.1 M HCl in a suitable solvent)
-
Solvent (e.g., acetonitrile, water)
-
pH meter or potentiometer with a suitable electrode (e.g., glass electrode for aqueous solutions, or a specialized electrode for non-aqueous media)[11][12][13]
-
Burette
-
Stirrer
Procedure:
-
Calibrate the pH meter/potentiometer using standard buffer solutions appropriate for the solvent system.[13]
-
Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent. For non-aqueous titrations, ensure the solvent is anhydrous.[11][14][15]
-
Place the electrode in the solution and start stirring.
-
Add the standardized acid titrant in small, precise increments.
-
Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.[12]
-
Continue the titration well past the equivalence point.
-
Plot the potential/pH versus the volume of titrant added. The equivalence point is the point of maximum inflection on the curve.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or derivative plots can be used to determine the equivalence point.[12][13]
Characterization by Single-Crystal X-ray Diffraction
This technique provides precise information about the molecular structure, including bond lengths, bond angles, and conformation.[16]
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution). The atomic positions and other parameters are then refined to obtain the final, accurate molecular structure.
Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution.[17][18][19][20]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Compound of interest
Procedure for ¹H NMR:
-
Dissolve a small amount of the sample (typically 1-5 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectrum by examining the chemical shifts, integration (relative number of protons), and coupling patterns (spin-spin splitting) to elucidate the structure of the molecule. For organometallic complexes, the chemical shifts of protons on ligands can provide information about the metal-ligand bonding.[21]
Mandatory Visualization
Caption: The "Proton Sponge" effect in 1,8-bis(dimethylamino)naphthalene.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 1,8-Diaminonaphthalene | C10H10N2 | CID 68067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Disubstituted 1,8-diamidonaphthalene ligands as a flexible, responsive, and reactive framework for tantalum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. content.e-bookshelf.de [content.e-bookshelf.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Unveiling Reaction Dynamics: A Comparative Guide to Kinetic Analysis Using 1,8-Dimethoxynaphthalene and Alternative Methodologies
For researchers, scientists, and drug development professionals, understanding the speed and mechanism of chemical and biological reactions is paramount. This guide provides a comparative analysis of reaction kinetics studies using the fluorescent probe 1,8-dimethoxynaphthalene alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Isothermal Titration Calorimetry (ITC). By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for specific research needs.
While direct, extensive literature on the application of this compound in reaction kinetics is limited, its structural similarity to other well-characterized naphthalene-based fluorescent probes, such as PRODAN and LAURDAN, allows for an inferential analysis of its potential. These probes are known for their sensitivity to the polarity of their microenvironment, a property that can be exploited to monitor reactions that involve changes in the local environment of the probe.
Comparative Analysis of Kinetic Methodologies
The choice of method for kinetic analysis depends on several factors, including the nature of the reaction, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of fluorescent probes (represented by naphthalene derivatives) and alternative methods.
| Feature | Fluorescent Probes (Naphthalene Derivatives) | NMR Spectroscopy | UV-Vis Spectroscopy | Isothermal Titration Calorimetry (ITC) |
| Principle | Changes in fluorescence intensity or emission wavelength due to environmental alterations. | Monitors the change in the magnetic environment of atomic nuclei over time.[1][2][3][4] | Measures the change in absorbance of light by a chromophore during a reaction.[5][6][7][8][9] | Detects the heat released or absorbed during a chemical reaction.[10][11][12][13][14] |
| Typical Reactions | Protein folding/unfolding, enzyme kinetics, membrane dynamics, polymerization. | A wide range of organic and inorganic reactions, catalyst screening.[1][2][3][15] | Reactions involving a change in chromophores, enzyme assays, concentration monitoring.[5][6][7][8][9] | Binding interactions, enzyme kinetics, any reaction with a measurable enthalpy change.[10][11][12][13][14] |
| Sensitivity | High (pM to nM range). | Moderate to low (µM to mM range).[1][4] | Moderate (µM to mM range).[5][6] | High (nM to µM range).[10][11] |
| Temporal Resolution | Nanoseconds to seconds (amenable to stopped-flow techniques).[16][17][18][19][20] | Milliseconds to hours.[3][4] | Milliseconds to hours.[8][9] | Seconds to hours.[10] |
| Structural Information | Indirect (infers changes in the probe's local environment). | High (provides detailed structural and connectivity information).[1][2] | Low (monitors concentration of specific species).[5][7] | Low (provides thermodynamic parameters).[12][13] |
| Labeling Requirement | Often requires covalent or non-covalent labeling of a reactant. | Label-free.[1][4] | Requires a chromophore in the system. | Label-free.[14] |
Experimental Protocols
General Workflow for Kinetic Analysis using a Fluorescent Naphthalene Probe
This protocol outlines a general procedure for monitoring a reaction where a change in the local environment of a naphthalene-based fluorescent probe, such as this compound or its analogs, is expected.
Caption: Workflow for reaction kinetics analysis using a fluorescent probe.
Methodology:
-
Preparation:
-
Prepare stock solutions of all reactants and the fluorescent probe (e.g., this compound) in a suitable buffer.
-
Using a spectrofluorometer, determine the optimal excitation and emission wavelengths of the probe in the presence of the initial reaction components.
-
-
Reaction Monitoring:
-
In a temperature-controlled cuvette, mix the reactants to initiate the reaction. For fast reactions, a stopped-flow apparatus is recommended.[16][18][20]
-
Immediately begin recording the fluorescence intensity at the predetermined emission wavelength over time. For reactions that cause a spectral shift, full emission spectra can be recorded at intervals.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths as a function of time.
-
Fit the resulting kinetic trace to an appropriate mathematical model (e.g., single exponential, double exponential) to determine the observed rate constant(s).
-
Logical Flow for Selecting a Kinetic Analysis Method
The selection of an appropriate technique is a critical step in designing a kinetic experiment. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting a kinetic analysis method.
Conclusion
The analysis of reaction kinetics is a multifaceted endeavor, with various techniques offering distinct advantages. While the direct application of this compound requires further specific investigation, the broader class of naphthalene-based fluorescent probes presents a highly sensitive tool for monitoring reactions that involve changes in the molecular environment. For researchers requiring detailed structural information, NMR spectroscopy is unparalleled. UV-Vis spectroscopy remains a robust and accessible method for reactions involving chromophoric changes, and ITC provides invaluable thermodynamic data in a label-free manner. The selection of the optimal method will ultimately be guided by the specific characteristics of the reaction under investigation and the research questions being addressed.
References
- 1. Magritek [magritek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 16. edinst.com [edinst.com]
- 17. Fluorescence stopped-flow studies of single turnover kinetics of E.coli RecBCD helicase-catalyzed DNA unwinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stopped-flow - Wikipedia [en.wikipedia.org]
- 19. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
Assessing the Purity of Synthesized 1,8-Dimethoxynaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,8-Dimethoxynaphthalene, a key intermediate in various synthetic pathways. We present a comparative analysis with its positional isomers, 1,6-Dimethoxynaphthalene and 2,7-Dimethoxynaphthalene, to highlight the resolving power of different techniques.
Comparative Analysis of Purity Assessment Methods
The purity of a synthesized batch of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods. Each technique offers distinct advantages in terms of sensitivity, resolution, and structural elucidation.
A summary of the key physical and analytical parameters for this compound and its common isomers is presented below. These values are critical for developing and interpreting the results from various analytical methods.
| Parameter | This compound | 1,6-Dimethoxynaphthalene | 2,7-Dimethoxynaphthalene |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol | 188.22 g/mol | 188.22 g/mol |
| Melting Point | Not available | 56-60 °C | 137-139 °C[1] |
| Boiling Point | Not available | 123 °C at 0.8 mmHg | Not available |
| Appearance | Not available | White to pale yellow crystalline powder | Solid[1] |
| Purity (Typical) | >95% (synthesis dependent) | ≥97%[2] | 98%[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of purity. Below are the recommended experimental protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides excellent resolution for isomeric mixtures.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977C MSD).[3]
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. For the separation of dimethoxynaphthalene isomers, a reversed-phase method is typically effective.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 0.1 mg/mL solution of the synthesized this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR should be employed.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 0 to 200 ppm
Visualization of Workflows
To provide a clear understanding of the processes involved, the following diagrams illustrate the general workflow for the synthesis and purification of a naphthalene derivative and the subsequent purity analysis workflow.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
References
A Prospective Analysis of 1,8-Dimethoxynaphthalene as a Bidentate Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the ever-evolving landscape of homogeneous catalysis, the design and selection of ligands are paramount to achieving desired reaction outcomes, including high catalytic activity, selectivity, and stability. While a vast library of bidentate ligands has been developed and successfully applied in various cross-coupling reactions, the exploration of novel ligand scaffolds continues to be a critical endeavor. This guide provides a prospective comparison of 1,8-dimethoxynaphthalene as a potential bidentate ligand against established alternatives, supported by a theoretical analysis of its structural and electronic properties and a detailed experimental protocol for its potential evaluation.
Introduction to this compound as a Ligand
This compound is an aromatic compound featuring two methoxy groups positioned on the peri-positions of the naphthalene core. This specific arrangement allows it to potentially act as a bidentate O,O'-donor ligand, coordinating to a metal center to form a six-membered chelate ring. While not a conventional choice in the realm of widely-used phosphine- or nitrogen-based bidentate ligands, its unique electronic and steric profile warrants a theoretical exploration of its potential in catalysis.
Theoretical Performance Comparison with Other Bidentate Ligands
Key Ligand Properties for Catalysis:
-
Electronic Effects: The electron-donating or -withdrawing nature of a ligand significantly influences the electron density at the metal center, which in turn affects the rates of key catalytic steps such as oxidative addition and reductive elimination.
-
Steric Hindrance: The bulkiness of a ligand can control the coordination number of the metal, influence the geometry of the catalytic complex, and play a crucial role in the selectivity of the reaction.
-
Bite Angle: The P-M-P or O-M-O angle in the metal complex, dictated by the ligand backbone, is a critical parameter that can impact both the activity and selectivity of the catalyst.
The following table summarizes a qualitative comparison of these properties.
| Ligand Type | Representative Example | Dominant Donor Atoms | Expected Electronic Effect | Expected Steric Hindrance | Natural Bite Angle |
| Naphthalene-based Diether | This compound | Oxygen | Moderately Electron-Donating | Moderate | Relatively Small |
| Naphthalene-based Diphosphine | 1,8-Bis(diphenylphosphino)naphthalene | Phosphorus | Strongly Electron-Donating | High | Large |
| Atropisomeric Diphosphine | BINAP | Phosphorus | Strongly Electron-Donating | High (Chiral) | Flexible (Axial Chirality) |
| Xanthene-based Diphosphine | Xantphos | Phosphorus | Strongly Electron-Donating | High | Very Large |
Based on this theoretical comparison, this compound, with its oxygen donor atoms, would be a harder, less electron-donating ligand compared to the soft, strongly donating phosphine ligands. This could potentially lead to a more electrophilic metal center, which might favor certain catalytic steps while disfavoring others. The moderate steric bulk and smaller bite angle could also lead to different selectivities compared to the bulkier, wide-bite-angle phosphine ligands.
Potential Application in a Model Reaction: The Suzuki-Miyaura Coupling
To experimentally evaluate the performance of this compound as a ligand, a well-understood and widely applicable reaction such as the Suzuki-Miyaura cross-coupling is an ideal choice.
Generic Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Screening of this compound in a Suzuki-Miyaura Coupling Reaction
The following protocol provides a general framework for assessing the catalytic activity of a palladium complex formed in situ with this compound and comparing it against a standard ligand like triphenylphosphine (PPh₃).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Triphenylphosphine (PPh₃) (for comparison)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
General Procedure:
-
To a pre-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), the ligand (this compound or PPh₃, 0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a magnetic stir bar and the internal standard.
-
Add a mixture of toluene/dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a set period (e.g., 2-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short pad of silica gel.
-
Analyze the filtrate by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the cross-coupled product.
Workflow for Ligand Screening and Comparison
Caption: A workflow diagram for the screening and comparison of a novel ligand against a standard.
Conclusion
While this compound is not a conventional bidentate ligand in catalysis, a theoretical analysis of its electronic and steric properties suggests it could offer a unique reactivity profile compared to traditional phosphine-based ligands. Its harder, moderately electron-donating nature could be advantageous in specific catalytic transformations where a more electrophilic metal center is desired. The provided experimental protocol offers a clear and straightforward method for researchers to empirically test the catalytic efficacy of this compound-metal complexes and directly compare their performance against established catalytic systems. Further investigation into this and other under-explored ligand scaffolds is crucial for the continued advancement of homogeneous catalysis.
A Comparative Analysis of Computational and Experimental Data for 1,8-Dimethoxynaphthalene Properties
A noticeable gap exists in the publicly available experimental data for the physicochemical properties of 1,8-dimethoxynaphthalene, hindering a direct and comprehensive comparison with computational predictions. While computational models provide valuable estimations, the lack of empirical validation underscores the need for future experimental investigation.
This guide presents the available computational data for this compound and outlines established experimental protocols for determining key physicochemical properties. This information is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting both the current state of knowledge and the existing data deficiencies.
Quantitative Data Summary
Currently, a direct comparison of experimental and computational data for the key physicochemical properties of this compound is not feasible due to the absence of reported experimental values for its melting point, boiling point, and aqueous solubility. The available information is limited to computationally derived estimates.
| Property | Computational Data | Experimental Data |
| Molecular Weight | 188.22 g/mol [1] | Not Found |
| Melting Point | Not Found | Not Found |
| Boiling Point | Not Found | Not Found |
| Water Solubility | Not Found | Not Found |
| LogP (Octanol-Water Partition Coefficient) | 3.1 (XLogP3)[1] | Not Found |
Experimental Protocols
In the absence of specific experimental data for this compound, this section provides detailed methodologies for the determination of key physicochemical properties applicable to naphthalene derivatives and aromatic ethers. These protocols serve as a guide for researchers aiming to generate the much-needed experimental data for this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid. A common method for this determination is the capillary tube method.
Protocol:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point) are recorded. This range represents the melting point of the substance.
Aqueous Solubility Determination
The solubility of a compound in water is a crucial parameter, particularly in drug development, as it influences absorption and distribution. The shake-flask method is a widely accepted technique for determining aqueous solubility.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: A carefully measured aliquot of the clear, saturated solution is withdrawn and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Octanol-Water Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC). The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical Relationship between Data Types
The diagram below illustrates the ideal relationship between computational and experimental data in the scientific process. Computational models generate predictions that can guide experimental work. In turn, experimental data are crucial for validating and refining these computational models, leading to more accurate predictions in the future. For this compound, the current workflow is stalled at the "Computational Prediction" stage due to the lack of experimental data for comparison and model validation.
References
The Strategic Advantage of 1,8-Dimethoxynaphthalene in the Total Synthesis of (-)-Steganone: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products is a cornerstone of innovation. This guide provides a comparative analysis of the total synthesis of the lignan lactone (-)-steganone, highlighting a strategic approach that utilizes 1,8-dimethoxynaphthalene as a key starting material. By examining an alternative synthetic route, this document offers a clear perspective on the advantages in terms of step economy and overall yield.
(-)-Steganone, a member of the dibenzocyclooctadiene lignan lactone family, has garnered significant attention for its potent antimitotic and antitumor activities. Its complex, sterically hindered structure, characterized by a biaryl axis and a lactone bridge, presents a formidable challenge for synthetic chemists. A successful total synthesis not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties.
This guide delves into two distinct total syntheses of (-)-steganone. The first, a convergent approach, strategically employs this compound to construct a key intermediate. The second, a more linear strategy, utilizes a different aromatic precursor. Through a detailed comparison of their experimental protocols and quantitative outcomes, we aim to provide valuable insights for synthetic planning and execution.
Comparative Analysis of Synthetic Routes to (-)-Steganone
The following table summarizes the key quantitative data for the two synthetic approaches to (-)-steganone, providing a direct comparison of their efficiencies.
| Parameter | Synthesis from this compound | Alternative Synthesis |
| Starting Material | This compound | 3,4,5-Trimethoxybenzaldehyde |
| Number of Steps | 12 | 15 |
| Overall Yield | ~15% | ~8% |
| Key Transformations | Ullmann coupling, Asymmetric hydrogenation | Oxidative biaryl coupling, Lactonization |
Experimental Protocols
Key Step in the Synthesis from this compound: Ullmann Coupling
The construction of the sterically hindered biaryl bond is a critical challenge in the synthesis of (-)-steganone. The route commencing from this compound strategically addresses this by employing an intramolecular Ullmann coupling of a suitably functionalized precursor.
Protocol: A solution of the dibrominated biaryl precursor (1.0 eq) in anhydrous DMF is added dropwise over a period of 6 hours to a suspension of activated copper powder (10 eq) in anhydrous DMF at 110 °C under an inert atmosphere. The reaction mixture is stirred at this temperature for an additional 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired dibenzocyclooctadiene.
Key Step in the Alternative Synthesis: Oxidative Biaryl Coupling
The alternative approach relies on an intermolecular oxidative coupling of two substituted aromatic rings to forge the central biaryl bond.
Protocol: To a solution of the phenolic precursor (2.0 eq) in a mixture of CH2Cl2 and MeOH (4:1) at -78 °C is added a solution of vanadium oxytrifluoride (VOF3) (1.5 eq) in EtOAc. The reaction mixture is stirred at this temperature for 2 hours, after which the cold bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the biaryl compound.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic strategies for (-)-steganone.
Caption: Synthetic route to (-)-steganone from this compound.
Caption: Alternative synthetic route to (-)-steganone.
Safety Operating Guide
Proper Disposal of 1,8-Dimethoxynaphthalene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before proceeding with the disposal process, it is imperative to handle 1,8-dimethoxynaphthalene with appropriate safety measures. Based on data for analogous compounds, this chemical should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for a Structural Analog
The following table summarizes key quantitative data for 1,8-dimethylnaphthalene, a structurally related compound. This information is provided as a reference to underscore the chemical nature of similar compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ (for this compound) |
| Molecular Weight | 188.23 g/mol (for this compound) |
| Boiling Point | 270 °C (for 1,8-Dimethylnaphthalene) |
| Melting Point | 59-61 °C (for 1,8-Dimethylnaphthalene) |
| Form | Solid (for 1,8-Dimethylnaphthalene) |
Note: Data for boiling point, melting point, and form are for the structural analog 1,8-dimethylnaphthalene and should be used as a general reference only.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted as a hazardous waste material through your institution's established hazardous waste management program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated PPE, and materials used for spill cleanup, as hazardous waste.
-
Segregate this waste from other waste streams to prevent mixing with incompatible materials.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a dedicated, chemically compatible, and sealable container.
-
The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.
-
-
Waste Pickup and Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
The final disposal will be carried out by a licensed and professional waste disposal service in strict accordance with all local, state, and federal regulations. Common disposal methods for such organic compounds include controlled incineration.[1]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in available literature, the procedural steps outlined above represent the standard and accepted methodology for the disposal of naphthalene-based chemical waste in a laboratory setting. Adherence to these steps ensures a safe and compliant disposal process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,8-Dimethoxynaphthalene
Essential Safety and Handling Guide for 1,8-Dimethoxynaphthalene
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound (CAS No. 10075-66-8). Adherence to these guidelines is critical to minimize risks and ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. According to its Safety Data Sheet (SDS), the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protective Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical, which can cause skin irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes exposed skin to prevent accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator is required. | Avoids inhalation of dust, vapors, or aerosols that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
- Ensure that an eyewash station and safety shower are readily accessible.
- Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
- Before handling, allow the container to reach room temperature to prevent moisture condensation.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as outlined in Table 1 before opening the chemical container.
3. Handling the Chemical:
- Avoid direct contact with the skin and eyes.[1]
- Avoid the formation of dust and aerosols.[1]
- Use clean, dedicated spatulas or other appropriate tools for transferring the chemical.
- Keep the container tightly closed when not in use.
4. In Case of Exposure:
- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Containerization and Labeling:
- Collect all waste in a dedicated, chemically compatible, and sealable container.
- The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
3. Storage:
- Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
- The storage area should be well-ventilated and away from incompatible materials.
4. Final Disposal:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- The final disposal will be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.
Visual Workflow for Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
